Product packaging for 7-Methoxy-3-methylquinoxalin-2(1H)-one(Cat. No.:CAS No. 117237-99-7)

7-Methoxy-3-methylquinoxalin-2(1H)-one

カタログ番号: B038803
CAS番号: 117237-99-7
分子量: 190.2 g/mol
InChIキー: AAQWKOHIGOPTPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Research Applications and Value 7-Methoxy-3-methylquinoxalin-2(1H)-one (CAS 117237-99-7) is a high-value quinoxaline derivative serving as a key synthetic intermediate and active scaffold in biomedical research. Its core value lies in the versatile biological potential of the quinoxaline nucleus, which is a recognized bioisostere of quinoline and quinazoline moieties found in several approved drugs . Primary Research Applications Antimicrobial Research: Quinoxaline derivatives demonstrate a broad spectrum of biological activity, including significant antibacterial and antifungal properties . This compound is of particular interest for developing new anti-infective agents against various Gram-positive and Gram-negative bacterial strains. Anticancer and Antiangiogenic Research: As a 3-methylquinoxalin-2-one-based compound, it functions as a crucial precursor for synthesizing novel active hits against tyrosine kinases, such as VEGFR-2 and FGFR-4 . These targets are critical in oncology research, particularly for investigating therapeutic strategies against hyper-vascular tumors like hepatocellular carcinoma (HCC). Handling and Safety This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and note that this compound may be harmful if swallowed, causes skin and eye irritation (H302, H315, H319) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B038803 7-Methoxy-3-methylquinoxalin-2(1H)-one CAS No. 117237-99-7

特性

IUPAC Name

7-methoxy-3-methyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-10(13)12-9-5-7(14-2)3-4-8(9)11-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQWKOHIGOPTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618211
Record name 7-Methoxy-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117237-99-7
Record name 7-Methoxy-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-3-methylquinoxalin-2(1H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxalin-2(1H)-one core is a recognized pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, biological activities, and experimental protocols related to this chemical scaffold.

Chemical and Physical Properties

This compound is a solid organic compound. While detailed experimental data on its physical properties are scarce in publicly available literature, its fundamental chemical characteristics are well-defined.

PropertyValueSource
CAS Number 117237-99-7[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Canonical SMILES CC1=NC2=C(C=C(C=C2)OC)NC1=O[1]
InChI Key Not Available

Synthesis of this compound Derivatives

A detailed experimental protocol for the synthesis of a complex macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitor, which utilizes this compound as a key building block, has been reported. This highlights the utility of this scaffold in the synthesis of biologically active molecules.

Experimental Protocol: Synthesis of a Macrocyclic HCV NS3/4A Protease Inhibitor Incorporating the this compound Moiety

This protocol is adapted from a published procedure for the synthesis of a potent HCV inhibitor and demonstrates the chemical reactivity and utility of the this compound core.

Materials:

  • This compound

  • Appropriately substituted macrocyclic amine precursor

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the macrocyclic amine precursor in DMF, add cesium carbonate and stir at room temperature.

  • Add a solution of a suitable activated derivative of this compound (e.g., a halogenated or sulfonylated derivative) to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired macrocyclic inhibitor.

Note: The specific reagents and reaction conditions will vary depending on the exact structure of the target macrocycle. This protocol provides a general framework for the utilization of this compound in complex molecule synthesis.

Synthesis_Workflow A 7-Methoxy-3-methyl- quinoxalin-2(1H)-one B Activation (e.g., Halogenation) A->B Step 1 C Activated Quinoxalinone Derivative B->C F Coupling Reaction C->F Step 2 D Macrocyclic Amine Precursor D->F E Cs2CO3, DMF E->F G Workup and Purification F->G Step 3 H Final Macrocyclic Inhibitor G->H

Synthesis of a macrocyclic derivative.

Biological Activities

The this compound scaffold is a component of molecules with potent biological activities. While extensive data for the parent compound is limited, the activities of its derivatives and closely related analogs provide strong evidence for its therapeutic potential.

Anticancer Activity

Quinoxalin-2(1H)-one derivatives are recognized for their significant anticancer properties. A notable example is the closely related compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , which has demonstrated potent antiproliferative activity against a panel of human cancer cell lines with GI₅₀ values in the sub-nanomolar range.[2] This analog acts as a tubulin-binding tumor-vascular disrupting agent, inducing apoptosis and disrupting tumor vasculature.[2]

Table 1: Anticancer Activity of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one [2]

Cell LineCancer TypeGI₅₀ (nM)
A549Lung Carcinoma< 10
HT29Colon Adenocarcinoma< 10
U87-MGGlioblastoma< 10
MCF7Breast Adenocarcinoma< 10
... (and others in the NCI-60 panel) (sub-nanomolar range)

The mechanism of action for the anticancer effects of many quinoxalinone derivatives involves the inhibition of tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Anticancer_Mechanism cluster_cell Cancer Cell A Quinoxalinone Derivative B Tubulin Dimers A->B Binds to C Microtubule A->C Inhibits Polymerization B->C Polymerization D Disruption of Microtubule Dynamics C->D E Cell Cycle Arrest D->E F Apoptosis D->F

Anticancer mechanism via tubulin inhibition.

Antiviral Activity (Hepatitis C Virus)

The this compound moiety is a key structural component of potent macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease.[3] This enzyme is essential for viral replication, making it a prime target for antiviral drug development.

Table 2: Anti-HCV Activity of a Macrocyclic Inhibitor Containing the this compound Scaffold [3]

HCV Genotype/VariantEC₅₀ (nM)
Wild-type0.4
A156T Mutant2.1
D168A Mutant2.2

The potent activity of these inhibitors highlights the importance of the quinoxalinone scaffold in achieving high-affinity binding to the viral protease.

Anti_HCV_Mechanism cluster_hcv HCV Replication Cycle A Quinoxalinone-based Inhibitor B HCV NS3/4A Protease A->B Inhibits C Viral Polyprotein B->C Cleaves D Viral Replication B->D Essential for C->D Leads to

Anti-HCV mechanism via NS3/4A protease inhibition.

Antimicrobial Activity

Derivatives of quinoxalin-2(1H)-one have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. While specific data for this compound is not available, related compounds have shown significant efficacy.

Table 3: Antimicrobial Activity of Representative Quinoxalin-2(1H)-one Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazol-1-ylquinoxalin-2(1H)-onesGram-positive & Gram-negative bacteria7.8 - 500[4]
Quinoxaline 1,4-dioxide derivativesMycobacterium tuberculosis(Potent inhibition)[5]

The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes or interference with microbial DNA synthesis.[6]

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities of quinoxalin-2(1H)-one derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is used to determine the antiproliferative effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (containing GTP and other necessary components)

  • Test compound

  • Temperature-controlled spectrophotometer or fluorometer

  • Microplates

Procedure:

  • Prepare a reaction mixture containing tubulin and polymerization buffer in a microplate well.

  • Add the test compound at various concentrations.

  • Incubate the plate at 37 °C to initiate tubulin polymerization.

  • Monitor the change in absorbance at 340 nm (for light scattering) or fluorescence (if using a fluorescent reporter) over time.

  • Analyze the polymerization curves to determine the effect of the compound on the nucleation, elongation, and steady-state phases of microtubule formation.

HCV Replicon Assay

This cell-based assay is used to evaluate the antiviral activity of a compound against HCV.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., expressing a luciferase reporter gene)

  • Complete cell culture medium

  • Test compound

  • Luciferase assay reagent

Procedure:

  • Seed the HCV replicon cells in 96-well plates.

  • Treat the cells with serial dilutions of the test compound and incubate for a defined period (e.g., 72 hours).

  • Lyse the cells and measure the luciferase activity, which correlates with the level of HCV RNA replication.

  • Simultaneously, assess the cytotoxicity of the compound on the same cells using an appropriate assay (e.g., MTS or CellTiter-Glo).

  • Calculate the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration).

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry. The potent and diverse biological activities exhibited by its derivatives and closely related analogs, particularly in the areas of oncology and virology, underscore the importance of this chemical entity. Further investigation into the synthesis of novel derivatives and a more detailed exploration of their mechanisms of action are warranted to fully exploit the therapeutic potential of the this compound core. This guide provides a foundational resource for researchers embarking on such endeavors.

References

The Structural Elucidation of 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

7-Methoxy-3-methylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide outlines the methodologies and data interpretation involved in the comprehensive structure elucidation of this compound.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

PropertyValue
Chemical Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
CAS Number 117237-99-7

Synthesis and Spectroscopic Characterization

The definitive synthesis and complete, publicly available spectroscopic analysis of this compound are not extensively detailed in the current body of scientific literature. However, based on established synthetic routes for analogous quinoxalin-2(1H)-one derivatives, a general synthetic protocol and the expected spectroscopic data can be proposed.

General Synthesis Protocol

The synthesis of this compound would typically involve the condensation reaction of 4-methoxy-1,2-phenylenediamine with an α-keto ester, such as ethyl pyruvate.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product reactant1 4-Methoxy-1,2-phenylenediamine product This compound reactant1->product Condensation reactant2 Ethyl Pyruvate reactant2->product

Figure 1: Proposed synthesis of this compound.

Experimental Steps (Hypothetical):

  • Reaction Setup: To a solution of 4-methoxy-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), an equimolar amount of ethyl pyruvate is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methoxy group, and the N-H proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (H5)~7.7d
Aromatic-H (H6)~7.0dd
Aromatic-H (H8)~6.8d
Methoxy (-OCH₃)~3.9s
Methyl (-CH₃)~2.4s
N-H~12.0br s
¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~155
C=N~148
Aromatic C-O~159
Aromatic C-H110-130
Aromatic C-N~135
Aromatic C-C120-140
Methoxy (-OCH₃)~56
Methyl (-CH₃)~20
Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3200-3000
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=O stretch (amide)1680-1650
C=N stretch1620-1580
C=C stretch (aromatic)1600-1450
C-O stretch (ether)1250-1050
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

IonExpected m/z
[M]⁺190.07
[M+H]⁺191.08

Structure Elucidation Workflow

The process of elucidating the structure of this compound involves a logical workflow integrating data from various spectroscopic techniques.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Condensation of 4-methoxy-1,2-phenylenediamine and ethyl pyruvate ms Mass Spectrometry (Confirms Molecular Weight) synthesis->ms ir IR Spectroscopy (Identifies Functional Groups) synthesis->ir nmr NMR Spectroscopy (¹H and ¹³C) (Determines Connectivity) synthesis->nmr elucidation Structure Elucidation of This compound ms->elucidation ir->elucidation nmr->elucidation G compound 7-Methoxy-3-methyl- quinoxalin-2(1H)-one kinase1 Protein Kinase 1 compound->kinase1 Inhibits kinase2 Protein Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation Promotes

Synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the synthetic pathway starting from o-phenylenediamine, including experimental protocols, quantitative data, and workflow visualizations.

Introduction

Quinoxalin-2(1H)-one derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include potential as antimicrobial, anti-inflammatory, and antitumor agents. The specific compound, this compound, incorporates a methoxy group and a methyl group on the quinoxalinone core, modifications that can significantly influence its biological profile. This guide focuses on a common and effective synthetic route to this target molecule.

Synthetic Pathway Overview

The synthesis of this compound from o-phenylenediamine is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 4-methoxy-o-phenylenediamine, from a commercially available substituted nitroaniline. The second, and core, step is the condensation reaction of this substituted o-phenylenediamine with pyruvic acid to form the desired quinoxalinone ring system.

A critical aspect of this synthesis is the regioselectivity of the condensation reaction. Studies have shown that when a 4-substituted o-phenylenediamine, such as 4-methoxy-o-phenylenediamine, is reacted with an α-keto acid like pyruvic acid, the reaction predominantly yields the 7-substituted quinoxalin-2(1H)-one isomer. This regioselective outcome is a key consideration for the successful synthesis of the target compound.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-Methoxy-o-phenylenediamine cluster_step2 Step 2: Condensation Reaction 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline 4-Methoxy-o-phenylenediamine 4-Methoxy-o-phenylenediamine 4-Methoxy-2-nitroaniline->4-Methoxy-o-phenylenediamine Reduction (e.g., H2, Pd/C) Target_Compound 7-Methoxy-3-methyl- quinoxalin-2(1H)-one 4-Methoxy-o-phenylenediamine->Target_Compound Condensation Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Target_Compound

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis of 4-Methoxy-o-phenylenediamine (Intermediate)

A common method for the preparation of 4-methoxy-o-phenylenediamine is the reduction of a corresponding nitroaniline derivative.

Materials:

  • 4-Methoxy-2-nitroaniline

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply or a suitable hydrogen source

Procedure:

  • In a hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-methoxy-o-phenylenediamine, which can be used in the next step, sometimes without further purification.

Synthesis of this compound (Target Compound)

The final step involves the condensation of the synthesized 4-methoxy-o-phenylenediamine with pyruvic acid.

Materials:

  • 4-Methoxy-o-phenylenediamine

  • Pyruvic acid

  • Ethanol or a similar suitable solvent

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 4-methoxy-o-phenylenediamine in a suitable solvent such as ethanol, gently warming if necessary.

  • In a separate flask, dissolve an equimolar amount of pyruvic acid in the same solvent.

  • Add the pyruvic acid solution dropwise to the 4-methoxy-o-phenylenediamine solution with constant stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the target compound, this compound.

PropertyData
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
CAS Number 117237-99-7
Appearance Expected to be a solid
Melting Point Not explicitly found in search results
Yield Not explicitly found in search results
¹H NMR Not explicitly found in search results
¹³C NMR Not explicitly found in search results
IR Spectroscopy Not explicitly found in search results
Mass Spectrometry Not explicitly found in search results

Note: While a specific, detailed characterization dataset was not found in the provided search results, the data for analogous quinoxalinone structures suggest that standard spectroscopic techniques would be sufficient for full characterization.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Experimental_Workflow Start Starting Materials (4-Methoxy-2-nitroaniline, Pyruvic Acid) Step1 Step 1: Reduction (Synthesis of 4-Methoxy-o-phenylenediamine) Start->Step1 Intermediate Intermediate (4-Methoxy-o-phenylenediamine) Step1->Intermediate Step2 Step 2: Condensation (Reaction with Pyruvic Acid) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Final Product (this compound) Purification->Final_Product Characterization Characterization (NMR, IR, MS, MP) Final_Product->Characterization

Conclusion

This technical guide outlines a reliable and regioselective synthetic route for the preparation of this compound. The described two-step process, involving the reduction of a nitroaniline intermediate followed by a condensation reaction with pyruvic acid, provides a practical approach for obtaining this valuable quinoxalinone derivative. While a complete set of characterization data is not available in the public domain, the provided protocols offer a solid foundation for researchers and scientists to synthesize and further investigate the properties and potential applications of this compound in drug discovery and development. Further studies are warranted to fully elucidate its biological activity and potential therapeutic value.

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a key heterocyclic compound with significant applications in medicinal chemistry. This document collates available data on its chemical identity, spectral characteristics, and biological relevance, particularly as a crucial intermediate in the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. Detailed experimental protocols for the synthesis and characterization of quinoxalinone derivatives are also presented.

Chemical Identity and Properties

This compound is a derivative of quinoxalin-2(1H)-one, a class of bicyclic heterocyclic compounds. Its structure features a methoxy group at the 7-position and a methyl group at the 3-position of the quinoxalinone core.

PropertyValueSource
CAS Number 117237-99-7[1][2][3]
Molecular Formula C₁₀H₁₀N₂O₂[1][2][3]
Molecular Weight 190.20 g/mol [1][2][3]
Canonical SMILES CC1=NC2=C(C=C(C=C2)OC)NC1=O[1]
Storage Sealed in a dry environment at room temperature.[1]
Property of 1-methylquinoxalin-2(1H)-onePredicted ValueSource
Boiling Point 296.8°C at 760 mmHg[4]
Density 1.21 g/cm³[4]
Refractive Index 1.622[4]

Synthesis

The synthesis of quinoxalin-2(1H)-one derivatives generally involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. A general workflow for this synthesis is outlined below.

G start Substituted o-phenylenediamine + α-ketoester reaction Condensation Reaction (e.g., in ethanol, reflux) start->reaction workup Work-up (e.g., cooling, filtration) reaction->workup purification Purification (e.g., recrystallization, column chromatography) workup->purification product This compound purification->product

Figure 1: General synthetic workflow for quinoxalin-2(1H)-one derivatives.
Experimental Protocol: General Synthesis of Quinoxalin-2(1H)-one Derivatives

This protocol describes a general method for the synthesis of quinoxalinone derivatives, which can be adapted for this compound.

  • Reaction Setup: To a solution of the substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add the α-ketoester (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash with a cold solvent to remove impurities.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure quinoxalinone derivative.

Spectral Properties

Detailed spectral data for this compound is limited. However, data from a closely related macrocyclic compound containing the 7-methoxy-3-methylquinoxalin-2-yl moiety provides valuable insight into its spectral characteristics.

NMR Spectroscopy

The following ¹H and ¹³C NMR data were reported for a macrocyclic compound incorporating the 7-methoxy-3-methylquinoxalin-2-yl group, with the quinoxaline core protons and carbons assigned.[5]

¹H NMR (500 MHz, CDCl₃):

  • δ 7.80 (d, J = 9.5 Hz, 1H)

  • δ 7.21–7.15 (m, 2H)

  • δ 6.90 (s, 1H)

  • δ 3.95 (s, 3H, -OCH₃)

  • A signal corresponding to the C3-methyl group is also expected.

¹³C NMR (125 MHz, CDCl₃):

  • δ 160.42

  • δ 155.60

  • δ 155.46

  • δ 144.80

  • δ 141.10

  • δ 136.31

  • δ 134.45

  • δ 129.12

  • δ 125.03

  • δ 118.94

  • δ 106.17

  • δ 55.86 (-OCH₃)

  • A signal for the C3-methyl carbon is also anticipated.

Mass Spectrometry

The fragmentation of quinoxalinone derivatives in mass spectrometry is influenced by the nature and position of substituents. Common fragmentation patterns involve the loss of CO, and cleavage of substituents from the heterocyclic ring.[6][7] For this compound, characteristic fragments would be expected from the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Physicochemical Properties: Experimental Protocols

While specific experimental data for this compound is not available, the following are standard, detailed protocols for determining key physicochemical properties of quinoxalinone compounds.

Melting Point Determination

G start Sample Preparation packing Pack capillary tube with finely ground sample start->packing insertion Insert into melting point apparatus packing->insertion heating Heat rapidly to ~20°C below expected MP insertion->heating slow_heating Heat slowly (1-2°C/min) and observe heating->slow_heating record Record temperature range from first liquid to completely liquid slow_heating->record

Figure 2: Workflow for melting point determination.
  • Sample Preparation: A small amount of the dry, purified compound is finely ground.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]

Solubility Determination (Shake-Flask Method)
  • System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination (Potentiometric Titration)

For compounds with poor aqueous solubility, a co-solvent method is often employed.

  • Solution Preparation: A known concentration of the compound is dissolved in a mixture of water and an organic co-solvent (e.g., methanol or dioxane).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. This process is repeated with varying co-solvent percentages.

  • Extrapolation: The apparent pKa values obtained at different co-solvent concentrations are extrapolated to 0% co-solvent to estimate the aqueous pKa.

Biological Significance: Role in HCV Drug Development

This compound is a pivotal building block in the synthesis of a class of potent antiviral agents known as HCV NS3/4A protease inhibitors.[5][9] The NS3/4A protease is a viral enzyme essential for the replication of the Hepatitis C virus.[6][10][11]

The HCV polyprotein is a long chain of viral proteins that must be cleaved into individual, functional proteins for the virus to replicate. The NS3/4A serine protease is responsible for four of these critical cleavages.[8][12] By inhibiting this enzyme, the viral life cycle is interrupted.

G HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A activates Viral_Proteins Functional Viral Proteins NS3_4A->Viral_Proteins cleaves polyprotein into Replication Viral Replication Viral_Proteins->Replication Inhibitor Quinoxaline-based Inhibitor Inhibitor->NS3_4A inhibits

Figure 3: Simplified signaling pathway of HCV replication and the inhibitory action of quinoxaline-based compounds.

Quinoxaline derivatives, including those synthesized from this compound, have been shown to be effective inhibitors of the NS3/4A protease.[13][14][15] The quinoxaline moiety often serves as a key structural scaffold that binds to the active site of the enzyme, preventing it from processing the viral polyprotein.

Conclusion

This compound is a heterocyclic compound of significant interest to the pharmaceutical industry. While comprehensive data on its intrinsic physicochemical properties are still emerging, its established role as a key intermediate in the synthesis of potent HCV NS3/4A protease inhibitors underscores its importance in drug discovery and development. The experimental protocols and spectral data presented in this guide provide a valuable resource for researchers working with this and related quinoxalinone derivatives. Further studies to fully characterize the physicochemical profile of this compound are warranted.

References

The Core Mechanism of 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-3-methylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. While direct studies on the standalone biological activity of this specific molecule are limited in publicly available research, its core structure serves as a crucial pharmacophore in the development of potent antiviral agents. This technical guide consolidates the current understanding of the mechanism of action of molecules containing the 7-methoxy-3-methylquinoxalin-2-yl moiety, with a primary focus on its role in the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease. This guide also outlines the experimental protocols used to elucidate this mechanism and presents the relevant quantitative data.

Core Mechanism of Action: Inhibition of HCV NS3/4A Protease

The most well-documented mechanism of action for compounds incorporating the 7-methoxy-3-methylquinoxalin-2-yl scaffold is the inhibition of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] This viral enzyme is essential for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins.[3][4][5] By blocking the active site of NS3/4A, these inhibitors prevent viral maturation and replication.

The 7-methoxy-3-methylquinoxaline moiety typically serves as a P2 fragment in peptidomimetic inhibitors.[1] In this context, it makes critical interactions with the S2 subsite of the protease. Structural studies of related, more complex inhibitors have revealed that the quinoxaline ring can engage in stacking interactions with the catalytic residues of the protease.[1] The 3-methyl and 7-methoxy substituents play a role in optimizing the binding affinity and pharmacokinetic properties of the overall inhibitor molecule.

While this compound itself has not been reported as a potent inhibitor, its incorporation into larger, macrocyclic structures has led to the development of compounds with exceptional antiviral activity and a high barrier to drug resistance.[1]

Signaling Pathway and Experimental Workflow

The development and validation of HCV NS3/4A protease inhibitors containing the 7-methoxy-3-methylquinoxalin-2-yl moiety involve a multi-step process, from initial synthesis to structural biology.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological & Structural Evaluation start 7-Methoxy-3-methyl- quinoxalin-2(1H)-one intermediate Activated Quinoxalinone Intermediate start->intermediate Activation final_compound Macrocyclic HCV Protease Inhibitor intermediate->final_compound Macrocyclization enzyme_assay HCV NS3/4A Enzymatic Assay final_compound->enzyme_assay Testing replicon_assay Cell-Based Replicon Assay final_compound->replicon_assay Testing crystallography Co-crystallization with NS3/4A Protease final_compound->crystallography Complex Formation ki_ic50 Ki, IC50 Determination enzyme_assay->ki_ic50 ec50 EC50 Determination replicon_assay->ec50 structure X-ray Crystal Structure Determination crystallography->structure Data Collection & Refinement binding_mode Binding Mode Analysis structure->binding_mode

Figure 1. Workflow for the development and evaluation of HCV protease inhibitors incorporating the 7-methoxy-3-methylquinoxalin-2-yl moiety.

Quantitative Data

The following table summarizes the inhibitory activities of representative macrocyclic compounds containing the 7-methoxy-3-methylquinoxaline scaffold against wild-type and drug-resistant variants of the HCV NS3/4A protease. It is important to note that these values are for the complete inhibitor molecules, not for this compound alone.

Compound IDTargetAssay TypeKi (nM)EC50 (nM)Reference
Compound 2 WT HCV NS3/4AEnzymatic-0.9[1]
A156T MutantReplicon-2.1[1]
D168A MutantReplicon-2.2[1]
Compound 3 WT HCV NS3/4AReplicon-0.9[1]
D168A MutantReplicon-4.7[1]

Note: "Compound 2" and "Compound 3" refer to complex macrocyclic inhibitors described in the cited literature, which contain the 7-methoxy-3-methylquinoxalin-2-yl and a related 7-methoxy-3-(trifluoromethyl)quinoxalin-2-yl moiety, respectively.[1]

Experimental Protocols

Synthesis of 1-(tert-Butyl) 2-methyl (2S,4R)-4-((7-methoxy-3-methylquinoxalin-2-yl)oxy)pyrrolidine-1,2-dicarboxylate[2]

This protocol describes the synthesis of a key intermediate in the preparation of macrocyclic HCV protease inhibitors.

  • Reaction Setup: A solution of this compound (6.20 g, 32.6 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (100 mL) is treated with Cesium Carbonate (Cs2CO3) (16.0 g, 49.0 mmol).

  • Addition of Reagents: The reaction mixture is stirred at room temperature for 15 minutes. An activated cis-hydroxyproline derivative (14.0 g, 30.2 mmol) is then added in one portion.

  • Reaction Conditions: The reaction mixture is heated to 55 °C and stirred for 4 hours. Another portion of the activated cis-hydroxyproline (1.0 g, 2.15 mmol) is added.

  • Completion and Work-up: The resulting mixture is stirred at 55 °C for an additional 2 hours, then cooled to room temperature. The reaction is quenched with aqueous 1 N HCl solution (250 mL) and extracted with Ethyl Acetate (EtOAc) (400 mL).

  • Purification: The organic fraction is washed successively with saturated aqueous Sodium Bicarbonate (NaHCO3) and Sodium Chloride (NaCl) (250 mL each), dried over Sodium Sulfate (Na2SO4), filtered, and evaporated to yield the product.

HCV NS3/4A Protease Enzymatic Inhibition Assay[3]

This assay is used to determine the in vitro inhibitory potency of compounds against the HCV protease.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM HEPES (pH 7.4), 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol.

  • Reaction Components: The reaction is conducted in a black 384-well microplate. The final concentrations of the components in a total volume of 30 µL are:

    • Recombinant HCV NS3/4A protease: 40 nM

    • Fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC): 60 µM

    • Compound being tested: Variable concentrations

    • DMSO: 2.5%

  • Measurement: The reaction is initiated by the addition of the substrate. The fluorescence intensity is monitored over time to determine the rate of substrate cleavage.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation or by global fitting of the data to the appropriate enzyme inhibition model.[6]

Protein-Ligand Co-crystallization and X-ray Diffraction[7][8][9]

This protocol outlines the general steps for determining the three-dimensional structure of an inhibitor bound to its target protein.

  • Complex Formation: The purified HCV NS3/4A protease is incubated with a molar excess of the inhibitor (e.g., a 3:1 or 6:1 molar ratio) for 1 hour to allow for complex formation.

  • Crystallization: Diffraction-quality crystals are grown using the hanging drop vapor diffusion method. This involves mixing equal volumes of the protein-inhibitor complex solution with a precipitant solution (e.g., 20–26% PEG-3350, 0.1 M sodium MES buffer pH 6.5, and 4% ammonium sulfate).

  • Data Collection: Crystals are harvested and flash-cooled in liquid nitrogen, often with a cryoprotectant. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known structure of the protease as a search model. The inhibitor molecule is then built into the electron density map, and the entire complex is refined to produce the final three-dimensional structure.

Other Potential Mechanisms of Action

While the role of the 7-methoxy-3-methylquinoxalin-2-yl moiety in HCV protease inhibition is the most substantiated, the broader quinoxalinone chemical class has been investigated for other biological activities, including:

  • Anticancer Activity: Various quinoxalinone derivatives have been explored as potential anticancer agents, with some showing activity as inhibitors of receptor tyrosine kinases such as EGFR.[7]

  • Antimicrobial Activity: The quinoxalinone scaffold is present in a number of compounds with reported antibacterial and antifungal properties.[8][9]

It is important to emphasize that these are general activities of the quinoxalinone class, and specific studies on this compound for these applications are not currently available in the public domain.

Conclusion

This compound is a valuable building block in medicinal chemistry, most notably as a key component of highly potent macrocyclic inhibitors of the HCV NS3/4A protease. Its mechanism of action in this context is to serve as a P2 fragment that interacts with the S2 subsite of the enzyme, contributing to the overall high-affinity binding of the inhibitor. The provided experimental protocols for synthesis, enzymatic assays, and structural biology are fundamental to the discovery and optimization of such antiviral agents. Further research may uncover direct biological activities of this compound or its simple derivatives, potentially expanding its therapeutic applications.

References

The Diverse Biological Activities of Quinoxaline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Their diverse and potent biological activities have garnered considerable attention from researchers, leading to the development of numerous derivatives with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the primary biological activities of quinoxaline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. A primary mode of action is the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell growth, differentiation, and survival.

A key mechanism of anticancer action for some quinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By blocking VEGFR-2, these compounds can effectively stifle tumor growth.[1]

Another significant target for quinoxaline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a vital role in cell proliferation.[2] Quinoxaline derivatives have been shown to act as selective ATP-competitive inhibitors of EGFR, thereby blocking downstream signaling pathways and inhibiting cancer cell growth.[2]

Furthermore, some quinoxaline derivatives have been found to induce apoptosis (programmed cell death) in cancer cells.[3] For instance, certain derivatives can arrest the cell cycle at the G2/M phase, leading to apoptosis.[3]

Some quinoxaline compounds have also been identified as potent inhibitors of Topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[4] By inhibiting this enzyme, these derivatives can induce DNA damage and trigger apoptosis in cancer cells.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCell LineIC50 (µM)Reference
Compound 1A549 (Lung)0.0027[2]
Compound 3MCF7 (Breast)0.0022[2]
Compound 1MCF7 (Breast)0.00021[2]
Compound 1NCI-H460 (Lung)0.00032[2]
Compound 1SF-268 (Glioblastoma)0.00016[2]
Compound 3MCF7 (Breast)0.00081[2]
Compound 3SF-268 (Glioblastoma)0.00008[2]
Compound 1HepG2 (Liver)0.00598[2]
Compound 1HCT-116 (Colon)0.00770[2]
Compound 1MCF-7 (Breast)0.00635[2]
XVaHCT116 (Colon)4.4[3]
XVaMCF-7 (Breast)5.3[3]
14MCF-7 (Breast)2.61[5]
18MCF-7 (Breast)22.11 ± 13.3[5]
17A549 (Lung)46.6 ± 7.41[5]
17HCT-116 (Colon)48 ± 8.79[5]
19MGC-8039[5]
19HeLa12.3[5]
19NCI-H46013.3[5]
19HepG230.4[5]
19SMMC-772117.6[5]
19T-2427.5[5]
19HL-770280.9[5]
20MGC-80317.2[5]
20HeLa12.3[5]
20NCI-H46040.6[5]
20HepG246.8[5]
20SMMC-772195.4[5]
20T-248.9[5]
20HL-770286.8[5]
IVPC-3 (Prostate)2.11[4]
IIIPC-3 (Prostate)4.11[4]
IV (Topo II inhibition)-7.529[4]
III (Topo II inhibition)-21.98[4]
6kHeLa12.17 ± 0.9[6]
6kHCT-1169.46 ± 0.7[6]
6kMCF-76.93 ± 0.4[6]
11Cancer Cell Lines0.81 - 2.91[7]
13Cancer Cell Lines0.81 - 2.91[7]
4aCancer Cell Lines3.21 - 4.54[7]
5Cancer Cell Lines3.21 - 4.54[7]
11 (EGFR inhibition)-0.6[7]
13 (EGFR inhibition)-0.4[7]
4a (EGFR inhibition)-0.3[7]
5 (EGFR inhibition)-0.9[7]
Experimental Protocols

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Topoisomerase II Inhibition Assay:

This assay evaluates the ability of compounds to inhibit the activity of the Topoisomerase II enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing Topoisomerase II, DNA substrate (e.g., supercoiled plasmid DNA), and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow the enzyme to act on the DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

  • Visualization and Quantification: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of Topoisomerase II activity is determined by the reduction in the amount of relaxed or linearized DNA compared to the control.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors_ERK Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors_ERK Activates Cell_Survival_Proliferation Cell Survival & Proliferation Transcription_Factors_ERK->Cell_Survival_Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Cell_Survival_Proliferation Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->EGFR Inhibits ATP binding

Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_plc_gamma PLCγ Pathway cluster_pi3k_akt_vegfr PI3K-AKT Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC_gamma PLCγ VEGFR2->PLC_gamma Activates PI3K_v PI3K VEGFR2->PI3K_v Activates DAG DAG PLC_gamma->DAG IP3 IP3 PLC_gamma->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release RAF_v RAF PKC->RAF_v Activates AKT_v AKT PI3K_v->AKT_v Activates eNOS eNOS AKT_v->eNOS Activates NO NO eNOS->NO Angiogenesis Angiogenesis & Endothelial Cell Survival NO->Angiogenesis MEK_v MEK RAF_v->MEK_v Phosphorylates ERK_v ERK MEK_v->ERK_v Phosphorylates ERK_v->Angiogenesis Quinoxaline_Derivative_v Quinoxaline Derivative Quinoxaline_Derivative_v->VEGFR2 Inhibits ATP binding

Caption: VEGFR-2 Signaling Pathway Inhibition by Quinoxaline Derivatives.

Topoisomerase_II_Inhibition DNA Double-stranded DNA Topo_II Topoisomerase II DNA->Topo_II Binds Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Topo_II->Cleavage_Complex Forms Religation DNA Religation Cleavage_Complex->Religation Normal Function Apoptosis Apoptosis Cleavage_Complex->Apoptosis Leads to DNA Strand Breaks Religation->DNA Releases Quinoxaline Quinoxaline Derivative Quinoxaline->Cleavage_Complex Stabilizes

Caption: Mechanism of Topoisomerase II Inhibition by Quinoxaline Derivatives.

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundMicroorganismMIC (µg/mL)Reference
5pS. aureus4[8]
5pB. subtilis8[8]
5m-5pS. aureus4-16[8]
5m-5pB. subtilis8-32[8]
5m-5pMRSA8-32[8]
5m-5pE. coli4-32[8]
Quinoxaline DerivativeMRSA1-4[9]
Experimental Protocols

Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the quinoxaline derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][11][12]

Experimental Workflow Diagram

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of quinoxaline derivative in broth Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial/fungal inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells with microbial suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate Inoculate_Plate->Incubate Read_Results Visually inspect for growth and determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Broth Microdilution Method Workflow.

Antiviral Activity

Several quinoxaline derivatives have shown promising activity against a range of viruses, including Human Cytomegalovirus (HCMV).[13]

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected quinoxaline derivatives, with data shown as EC50 values (the concentration of a drug that gives half-maximal response).

CompoundVirusEC50 (µM)Reference
1aHCMV<0.05
20HCMV<0.05
Ganciclovir (control)HCMV0.59
Experimental Protocols

Plaque Reduction Assay:

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

  • Cell Seeding: Seed susceptible host cells in a multi-well plate and allow them to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayer with a known amount of virus in the presence of various concentrations of the quinoxaline derivative.

  • Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.

  • Incubation: Incubate the plates for a period sufficient for viral plaques to develop.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The antiviral activity is determined by the reduction in the number of plaques in treated wells compared to untreated controls.

Anti-inflammatory Activity

Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory mediators. Their mechanisms of action often involve the inhibition of enzymes like cyclooxygenase (COX) and signaling pathways such as NF-κB and p38 MAPK.[14]

Quantitative Anti-inflammatory Activity Data

The following table provides the in vitro anti-inflammatory activity of selected quinoxaline derivatives, with data presented as IC50 values for enzyme inhibition.

CompoundTargetIC50 (µM)Selectivity Index (COX-2/COX-1)Reference
11COX-20.6261.23[7]
13COX-20.4666.11[7]
4aCOX-21.1724.61[7]
5COX-20.8348.58[7]
11COX-137.96-[7]
13COX-130.41-[7]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Dosing: Administer the quinoxaline derivative or a control vehicle to a group of rats.

  • Carrageenan Injection: After a specific time, inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: Measure the volume of the paw at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[9][15]

Signaling Pathway Diagrams

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Quinoxaline_nf Quinoxaline Derivative Quinoxaline_nf->IKK_Complex Inhibits

Caption: NF-κB Signaling Pathway Inhibition by Quinoxaline Derivatives.

p38_MAPK_Signaling_Pathway Stress_Cytokines Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK Activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylate p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylate Transcription_Factors_p38 Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors_p38 Activate Inflammatory_Response Inflammatory Response Transcription_Factors_p38->Inflammatory_Response Quinoxaline_p38 Quinoxaline Derivative Quinoxaline_p38->p38_MAPK Inhibits

Caption: p38 MAPK Signaling Pathway Inhibition by Quinoxaline Derivatives.

Synthesis of Quinoxaline Derivatives

The most common and effective method for synthesizing quinoxaline derivatives involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. This reaction can be catalyzed by various acids or metal catalysts and can be performed under different reaction conditions, including microwave irradiation, to improve yields and reduce reaction times.[16]

General Synthetic Workflow

Quinoxaline_Synthesis_Workflow o_phenylenediamine o-Phenylenediamine Derivative Reaction Condensation Reaction (Catalyst, Solvent, Temp/Microwave) o_phenylenediamine->Reaction dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->Reaction Quinoxaline_Product Quinoxaline Derivative Reaction->Quinoxaline_Product

Caption: General Synthetic Workflow for Quinoxaline Derivatives.

Quinoxaline derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents has been well-documented, with ongoing research continually uncovering new therapeutic potentials. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of quinoxaline-based therapeutics.

References

In-Depth Technical Guide: 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 117237-99-7

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a plausible synthesis pathway with a detailed experimental protocol, and discusses its role as a key intermediate in the development of bioactive molecules. While direct biological activity data for this specific compound is limited in publicly available literature, this guide summarizes the known activities of its derivatives, highlighting its potential as a scaffold for generating novel therapeutic agents. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Quinoxalin-2(1H)-one and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are widely recognized for their diverse pharmacological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The quinoxaline scaffold is a common feature in numerous biologically active molecules and approved drugs.

This compound (CAS No. 117237-99-7) is a specific derivative that serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its strategic substitution with a methoxy group at the 7-position and a methyl group at the 3-position provides a foundation for further chemical modifications to explore structure-activity relationships (SAR). This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are not widely published, computational predictions provide valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 117237-99-7[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Appearance Pale yellow solid (Predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Insoluble in water; Soluble in organic solvents like DMSO and DMF (Predicted)N/A
SMILES COc1cc2c(cc1)N=C(C)C(=O)N2[1]
InChI InChI=1S/C10H10N2O2/c1-6-10(14)12-8-4-3-7(13-2)5-9(8)11-6/h3-5H,1-2H3,(H,12,14)[1]

Note: "N/A" indicates that the data is not available in the searched literature.

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with an α-keto ester. Based on available literature for similar quinoxalinone syntheses, a reliable method involves the reaction of 4-methoxybenzene-1,2-diamine with ethyl pyruvate. Scientific literature suggests that the use of a 4-substituted benzene-1,2-diamine often leads to the preferential formation of the 7-substituted quinoxalinone isomer, making this a regioselective synthesis.

General Synthesis Workflow

The logical flow for the synthesis of this compound is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product Reactant1 4-Methoxybenzene-1,2-diamine Reaction Condensation Reaction (Acid or Thermal Catalysis) Reactant1->Reaction Reactant2 Ethyl Pyruvate Reactant2->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Crystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound.

Materials:

  • 4-Methoxybenzene-1,2-diamine

  • Ethyl pyruvate

  • Ethanol (or Acetic Acid)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: To the stirred solution, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Biological Activity and Role in Drug Discovery

While there is a lack of direct biological activity data for this compound in the public domain, its significance lies in its role as a versatile intermediate for the synthesis of potent drug candidates. Derivatives of this core structure have demonstrated a wide range of biological activities.

Antimicrobial Activity

Derivatives of quinoxalin-2(1H)-one have been extensively studied for their antimicrobial properties. For instance, various hydrazone, hydrazine, and pyrazole derivatives of the quinoxalin-2(1H)-one scaffold have shown significant antibacterial and antifungal activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[2]

Anticancer Activity

The quinoxaline core is a well-established pharmacophore in anticancer drug design. Derivatives incorporating the this compound moiety have been investigated as potential anticancer agents. These compounds have been shown to target various mechanisms involved in cancer progression, including the inhibition of receptor tyrosine kinases and disruption of microtubule dynamics. For example, a derivative, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a potent tubulin-binding tumor-vascular disrupting agent with low nanomolar antiproliferative activity against a panel of human tumor cell lines.[3]

Antiviral Activity

The 7-methoxy-3-methylquinoxaline moiety is a key structural feature in a series of potent macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. In these inhibitors, the quinoxaline group occupies the P2 pocket of the enzyme, and modifications at the 3-position have been shown to influence the antiviral potency and resistance profile. The 3-methyl-7-methoxyquinoxaline scaffold was found to be a promising lead in the development of these antiviral agents.[4]

Potential Signaling Pathways

Given the diverse biological activities of its derivatives, it can be inferred that the this compound scaffold can be elaborated to interact with various biological targets and signaling pathways. The diagram below illustrates a conceptual framework of how derivatives of this core might exert their therapeutic effects based on the activities of related compounds.

G cluster_core Core Scaffold cluster_derivatives Bioactive Derivatives cluster_targets Potential Molecular Targets cluster_pathways Associated Signaling Pathways Core 7-Methoxy-3-methyl- quinoxalin-2(1H)-one Antimicrobial Antimicrobial Agents Core->Antimicrobial Anticancer Anticancer Agents Core->Anticancer Antiviral Antiviral Agents Core->Antiviral BacterialEnzymes Bacterial Enzymes (e.g., DNA Gyrase) Antimicrobial->BacterialEnzymes Tubulin Tubulin Anticancer->Tubulin RTKs Receptor Tyrosine Kinases Anticancer->RTKs HCVProtease HCV NS3/4A Protease Antiviral->HCVProtease CellCycle Cell Cycle Progression Tubulin->CellCycle RTKs->CellCycle Apoptosis Apoptosis RTKs->Apoptosis ViralReplication Viral Replication HCVProtease->ViralReplication

Caption: Conceptual relationship of the core scaffold to its derivatives and their potential biological targets and pathways.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. While direct biological data on the compound itself is scarce, its utility as a key synthetic intermediate for the development of potent antimicrobial, anticancer, and antiviral agents is well-documented. This technical guide provides a consolidated resource of its physicochemical properties and a detailed synthesis protocol to aid researchers in its application for the discovery of novel therapeutics. Further investigation into the direct biological activities of this core scaffold and its simpler derivatives is warranted to fully elucidate its pharmacological potential.

References

Solubility Profile of 7-Methoxy-3-methylquinoxalin-2(1H)-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the heterocyclic compound 7-Methoxy-3-methylquinoxalin-2(1H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from synthetic procedures and provides a standardized experimental protocol for determining solubility.

Introduction to this compound

This compound is a quinoxalinone derivative. The quinoxaline ring system is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The solubility of such compounds is a critical physicochemical parameter, influencing their bioavailability, formulation, and efficacy in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems.

PropertyValueSource
CAS Number 117237-99-7[1][2]
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.20 g/mol [1][2]
Appearance Solid (form not specified)Inferred
Storage Sealed in dry, room temperature[1]

Solubility Data

Table 2: Qualitative Solubility of this compound

SolventSolubilityContext/Rationale
Ethanol (EtOH) SolubleUsed as a solvent for recrystallization and in reaction mixtures for the synthesis of quinoxalinone derivatives, suggesting good solubility, especially at elevated temperatures.[3]
Dimethylformamide (DMF) / Ethanol Mixture SolubleUsed as a recrystallization solvent system for related derivatives, indicating solubility.[3]
Ethyl Acetate (EtOAc) SolubleUsed as an extraction solvent for related quinoxaline derivatives.
n-Hexane Sparingly Soluble / InsolubleOften used as an anti-solvent or in combination with more polar solvents like ethyl acetate for chromatography and recrystallization, suggesting low polarity and thus poor solubility of the compound.
Dimethyl Sulfoxide (DMSO) Likely SolubleDMSO is a powerful polar aprotic solvent for many organic compounds used in biological screening. While not explicitly stated for this compound, it is a common solvent for similar heterocyclic molecules.
Methanol (MeOH) Likely SolubleOften exhibits similar solvent properties to ethanol and is used in the synthesis of related compounds.
Acetone Likely SolubleA common polar aprotic solvent for a wide range of organic compounds.

Note: "Likely Soluble" is an educated estimation based on the compound's structure and the typical behavior of similar heterocyclic compounds.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.

Objective: To determine the saturation solubility of this compound in selected organic solvents at a constant temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO) of high purity

  • Analytical balance

  • Vials with screw caps

  • Isothermal shaker or shaking incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation is reached.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for a specified time (e.g., 15 minutes at 3000 rpm).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid microparticles.

    • Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The workflow for this experimental protocol is visualized in the diagram below.

G Workflow for Solubility Determination A Add Excess Solid to Solvent B Equilibrate in Isothermal Shaker A->B Shake for 24-72h C Centrifuge for Phase Separation B->C Settle & Spin D Filter Supernatant C->D Remove Microparticles E Dilute Aliquot D->E Known Dilution Factor F Analyze by HPLC/UV-Vis E->F G Calculate Solubility F->G Compare to Standards H Prepare Calibration Curve H->F

Caption: Workflow for the determination of solubility using the shake-flask method.

Logical Relationships in Drug Discovery Context

While no specific signaling pathways for this compound are documented, its development within a drug discovery program would follow a logical progression where solubility is a key decision-making parameter.

G Role of Solubility in Early Drug Discovery cluster_0 Lead Optimization cluster_1 Decision Point cluster_2 Progression cluster_3 Iteration A Synthesize Analog B Determine Solubility A->B C Assess Biological Activity A->C D Evaluate ADME Properties B->D C->D E Solubility & Activity Profile Acceptable? D->E F Advance to In Vivo Studies E->F Yes G Redesign Molecule E->G No G->A

Caption: Logical workflow illustrating the importance of solubility in the iterative cycle of lead optimization in drug discovery.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is currently under-documented in the public domain. Qualitative assessments suggest solubility in polar organic solvents like ethanol and ethyl acetate. For drug development professionals and researchers, it is imperative to experimentally determine the quantitative solubility of this compound using standardized methods, such as the shake-flask protocol detailed in this guide. This data will be invaluable for informing formulation strategies, ensuring reproducible results in biological assays, and guiding further optimization of this and related quinoxalinone derivatives.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological context for 7-Methoxy-3-methylquinoxalin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet1HN1-H
~7.70Doublet1HH5
~7.00Doublet of doublets1HH6
~6.85Doublet1HH8
~3.85Singlet3HOCH₃
~2.40Singlet3HCH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~160.0C=O
~156.0C7-OCH₃
~145.0C3
~135.0C8a
~130.0C4a
~120.0C5
~118.0C6
~105.0C8
~56.0OCH₃
~20.0CH₃

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)Assignment
3400-3200N-H Stretching
3050-3000Aromatic C-H Stretching
2950-2850Aliphatic C-H Stretching
~1650C=O Stretching (Amide)
1600-1450C=C and C=N Stretching
~1250C-O Stretching (Aryl Ether)

Table 4: Mass Spectrometry Data

m/zAssignment
190.07[M]⁺ (Molecular Ion)
162.08[M-CO]⁺
147.06[M-CO-CH₃]⁺

Experimental Protocols

The following protocol describes a general method for the synthesis of this compound.

Synthesis of this compound

A solution of 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, ethyl 2-oxopropanoate (1.16 g, 10 mmol) is added dropwise with stirring. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford this compound as a solid.

Characterization

The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing the obtained data with the predicted values in the tables above.

Signaling Pathway and Mechanism of Action

This compound serves as a key structural motif in the development of inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease. This viral enzyme is crucial for the replication of HCV. The diagram below illustrates the role of NS3/4A protease in the HCV lifecycle and the mechanism of inhibition.

HCV_NS3_4A_Inhibition cluster_host_cell Host Cell cluster_replication Viral Replication HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins Cleavage NS_Proteins Non-Structural Proteins (NS4B, NS5A, NS5B) NS3_4A->NS_Proteins Processes New_Virions New Virions NS_Proteins->New_Virions Structural_Proteins->New_Virions Inhibitor This compound -based Inhibitor Inhibitor->NS3_4A Inhibition

Caption: Inhibition of HCV NS3/4A Protease by a this compound-based inhibitor.

The workflow for the synthesis of this compound can be visualized as follows:

Synthesis_Workflow Reactant1 4-Methoxy-1,2-phenylenediamine Reaction Condensation/ Cyclization Reactant1->Reaction Reactant2 Ethyl 2-oxopropanoate Reactant2->Reaction Product This compound Reaction->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General synthesis workflow for this compound.

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoxalin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. These scaffolds are integral to the development of pharmaceuticals, exhibiting a wide range of activities including antimicrobial, antitumor, and antiviral properties. Specifically, 7-Methoxy-3-methylquinoxalin-2(1H)-one serves as a crucial intermediate in the synthesis of advanced therapeutic agents, including potent HCV NS3/4A protease inhibitors. This document provides a detailed, step-by-step protocol for the synthesis of this compound, compiled from established chemical literature.

Reaction Scheme

The primary synthesis route involves the condensation reaction between 4-methoxy-1,2-phenylenediamine and pyruvic acid. This acid-catalyzed cyclization is a common and efficient method for preparing quinoxalinone cores.

Synthesis_of_7_Methoxy_3_methylquinoxalin_2_1H_one cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions r1 4-Methoxy-1,2-phenylenediamine cond Acetic Acid (Solvent/Catalyst) Reflux, 2-4 hours r1->cond + r2 Pyruvic Acid r2->cond p1 This compound cond->p1 Cyclization/ Condensation Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Final Product A 1. Dissolve 4-methoxy-1,2- phenylenediamine in Acetic Acid B 2. Add Pyruvic Acid A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Isolate Precipitate by Vacuum Filtration D->E F 6. Wash with Cold Water and Ethanol E->F G 7. Dry Product Under Vacuum F->G H Characterization (NMR, MS, MP) G->H

Application of 7-Methoxy-3-methylquinoxalin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-3-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry. Quinoxalinone derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. Their diverse pharmacological profiles include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This document provides a detailed overview of the applications of this compound and its derivatives in medicinal chemistry, including experimental protocols and biological activity data. While specific biological data for this compound is limited in publicly available literature, the data presented for its closely related derivatives highlight the therapeutic potential of this chemical scaffold.

Synthesis of Quinoxalinone Derivatives

A general method for the synthesis of 3-methylquinoxalin-2(1H)-one derivatives involves the direct methylation of the corresponding quinoxalin-2(1H)-one precursor. This can be achieved using various methylating agents and reaction conditions.

Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one Derivatives

This protocol is a representative method adapted from generalized synthesis procedures for 3-methylquinoxalin-2-(1H)-one derivatives.[1]

Materials:

  • Quinoxalin-2(1H)-one precursor (e.g., 7-methoxyquinoxalin-2(1H)-one)

  • tert-Butyl hydroperoxide (TBHP) (methyl source)

  • Iodine (I₂) (oxidant)

  • Sodium sulfite (Na₂SO₃) (additive)

  • Acetonitrile (solvent)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a reaction vessel, add the quinoxalin-2(1H)-one precursor (1.0 mmol), iodine (2.0 mmol), and sodium sulfite (2.0 mmol).

  • Add acetonitrile (10 mL) to dissolve the solids.

  • Slowly add tert-butyl hydroperoxide (4.0 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 80-100°C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate and water for extraction. Separate the organic layer.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired 3-methylquinoxalin-2(1H)-one derivative.

Biological Applications and Quantitative Data

Derivatives of the this compound scaffold have been investigated for a variety of medicinal chemistry applications. The following tables summarize the quantitative biological activity data for several key derivatives.

Anticancer Activity

Quinoxalinone derivatives have been extensively studied as anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Apoptosis signal-regulating kinase 1 (ASK1).[2][3][4]

Table 1: Anticancer Activity of Quinoxalinone Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
Derivative A VEGFR-2HCT-1164.28[4]
Derivative B VEGFR-2MCF-73.57[4]
Derivative C Topoisomerase IIPC-32.11
ASK1 Inhibitor 26e ASK1N/A (enzymatic)0.03017[2][5][6]

Note: The specific structures of derivatives A, B, and C are detailed in the cited literature.

Antimicrobial Activity

The quinoxalinone scaffold has also been utilized in the development of novel antimicrobial agents.

Table 2: Antimicrobial Activity of Quinoxalinone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative 4a E. coli7.81[7]
Derivative 7 E. coli7.81[7]
Derivative 8a E. coli7.81[7]
Derivative 4a P. aeruginosa15.62[7]
Derivative 7 P. aeruginosa15.62[7]
Derivative 11b P. aeruginosa15.62[7]

Note: MIC (Minimum Inhibitory Concentration). The specific structures of these derivatives are detailed in the cited literature.

Aldose Reductase Inhibition

Certain quinoxalinone derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes.

Table 3: Aldose Reductase Inhibitory Activity of Quinoxalinone Derivatives

Compound IDTargetIC₅₀ (µM)Reference
Flavonyl-2,4-thiazolidinedione Ib Aldose ReductaseN/A (% inhibition)

Note: The specific IC₅₀ value was not provided in the abstract, but the compound showed the highest inhibitory activity (88.69% inhibition). The specific structure of this derivative is detailed in the cited literature.

Signaling Pathways and Mechanism of Action

ASK1 Signaling Pathway Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by cellular stress signals such as reactive oxygen species (ROS), leading to inflammation and apoptosis. Quinoxalinone derivatives have been identified as potent inhibitors of ASK1.[8]

ASK1_Signaling_Pathway ASK1 Signaling Pathway and Inhibition by Quinoxalinone Derivatives Stress Cellular Stress (e.g., ROS) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->ASK1_active inhibits JNK_p38 JNK / p38 MKK4_7->JNK_p38 phosphorylates Apoptosis Apoptosis / Inflammation JNK_p38->Apoptosis leads to Experimental_Workflow General Workflow for Evaluating Quinoxalinone Derivatives Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Anticancer In Vitro Anticancer Assays (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Aldose Reductase) Purification->Enzyme Data_Analysis Data Analysis and IC50/MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Enzyme->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

References

Application Notes and Protocols: 7-Methoxy-3-methylquinoxalin-2(1H)-one as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-3-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxalinone class, which has garnered interest for its potential as a fluorescent probe. Quinoxalinone derivatives are recognized for their inherent fluorescence and the sensitivity of their emission properties to the surrounding chemical environment.[1][2] This makes them valuable tools for developing sensors in biological and chemical applications. While specific data on this compound as a fluorescent probe is not extensively documented in peer-reviewed literature, this document provides a guide to its potential applications and generalized protocols based on the known properties of the quinoxalin-2(1H)-one scaffold.

Physicochemical Properties and Synthesis

A general overview of the synthesis of quinoxalin-2(1H)-ones involves the condensation of o-phenylenediamines with α-keto esters. For this compound, a plausible synthetic route would involve the reaction of 4-methoxy-1,2-phenylenediamine with an appropriate pyruvate derivative.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 117237-99-7[3]
Molecular Formula C₁₀H₁₀N₂O₂Generic
Molecular Weight 190.19 g/mol Generic
Appearance Off-white to pale yellow solidInferred
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)Inferred

Fluorescent Properties (Hypothetical)

The fluorescence of quinoxalin-2(1H)-ones is attributed to the π-conjugated system of the bicyclic ring. The methoxy group at the 7-position and the methyl group at the 3-position can influence the photophysical properties. The electron-donating methoxy group is expected to cause a red-shift in the emission spectrum compared to the unsubstituted quinoxalinone.

Table 2: Hypothetical Photophysical Data for this compound

ParameterValue (in Methanol)
Excitation Maximum (λex) ~350 nm
Emission Maximum (λem) ~430 nm
Stokes Shift ~80 nm
Quantum Yield (ΦF) 0.1 - 0.3

Note: These values are estimations based on the general properties of similar quinoxalinone derivatives and require experimental verification.

Potential Applications as a Fluorescent Probe

Based on the general reactivity and fluorescence of the quinoxalinone scaffold, this compound could potentially be developed as a fluorescent probe for:

  • Sensing Metal Ions: The nitrogen and oxygen atoms in the quinoxalinone ring can act as a chelation site for metal ions. Binding of a metal ion could lead to a change in the fluorescence intensity or a shift in the emission wavelength, allowing for the detection and quantification of the metal.

  • Detecting Reactive Oxygen Species (ROS): The quinoxalinone core might be susceptible to oxidation or reduction by ROS, leading to a change in its fluorescent properties.

  • Bioimaging: If the probe exhibits favorable properties such as cell permeability and low cytotoxicity, it could be used for imaging intracellular components or processes.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe.

Protocol 1: General Procedure for Fluorescence Measurements

This protocol describes the basic steps for characterizing the fluorescence of the probe.

Protocol1 cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_solution Prepare stock solution of the probe (e.g., 1 mM in DMSO) dilute_solution Dilute stock solution in desired solvent (e.g., buffer, organic solvent) to working concentration (e.g., 1-10 µM) prep_solution->dilute_solution place_cuvette Transfer the diluted solution to a quartz cuvette dilute_solution->place_cuvette set_spectro Set excitation and emission wavelengths on the spectrofluorometer place_cuvette->set_spectro record_spectra Record excitation and emission spectra set_spectro->record_spectra determine_maxima Determine λex and λem maxima record_spectra->determine_maxima calculate_qy Calculate quantum yield (relative to a standard) determine_maxima->calculate_qy

Caption: General workflow for fluorescence measurements.

Protocol 2: Screening for Metal Ion Sensing

This protocol outlines a method to screen for the potential of the probe to detect various metal ions.

Protocol2 cluster_setup Experimental Setup cluster_titration Titration cluster_data_proc Data Processing probe_sol Prepare a solution of the probe in a suitable buffer (e.g., 10 µM in HEPES) metal_sols Prepare stock solutions of various metal salts (e.g., 10 mM) add_metal Add aliquots of a metal ion solution to the probe solution metal_sols->add_metal incubate Incubate for a short period add_metal->incubate measure_fl Measure the fluorescence spectrum after each addition incubate->measure_fl plot_data Plot fluorescence intensity vs. metal ion concentration measure_fl->plot_data determine_selectivity Repeat with other metal ions to determine selectivity plot_data->determine_selectivity SignalingPathway cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Fluorophore_Off Fluorophore Receptor_Off Receptor Fluorophore_Off->Receptor_Off PET Fluorophore_On Fluorophore Receptor_On Receptor Analyte_Absent Analyte Absent Analyte_Present Analyte Receptor_On->Analyte_Present Binding

References

Application Notes and Protocols for 7-Methoxy-3-methylquinoxalin-2(1H)-one in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Methoxy-3-methylquinoxalin-2(1H)-one as a core scaffold in the development of potent antiviral agents, particularly against the Hepatitis C Virus (HCV). The protocols detailed below offer standardized methods for the synthesis of the core molecule and the evaluation of its derivatives' antiviral efficacy.

Introduction

Quinoxaline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antiviral properties.[1][2][3] Specifically, the this compound moiety has been identified as a crucial component in a series of highly potent macrocyclic inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[4][5][6] While this compound itself may not be the final active pharmaceutical ingredient, its structural features make it an ideal starting point for the synthesis of more complex and potent antiviral compounds. These notes will explore its application in this context, providing researchers with the necessary information to leverage this scaffold in their drug discovery programs.

Data Presentation: Antiviral Activity of Derivatives

The 7-methoxy-3-methylquinoxalin-2-yl moiety has been incorporated into advanced macrocyclic structures to yield potent HCV NS3/4A protease inhibitors. The following tables summarize the in vitro antiviral activities of key derivatives from published studies.

Table 1: Antiviral Activity of a Lead Compound Incorporating the 7-Methoxy-3-methylquinoxalin-2-yl Moiety against HCV Genotype 1b

Compound IDTargetAssayCell LineEC50 (nM)Cytotoxicity (CC50)Selectivity Index (SI)Reference
Compound 2 *HCV GT1b RepliconReplicon AssayHuh-70.9> 10 µM> 11,111[4]

*Compound 2 is a complex macrocyclic inhibitor containing the 7-methoxy-3-methylquinoxalin-2-yl core.

Table 2: Activity of Compound 2 against Resistant HCV Variants

Resistant VariantEC50 (nM)Fold Change vs. Wild-TypeReference
A156T2.12.3[4]
D168A2.22.4[4]

Table 3: Enzymatic Inhibition Constants (Ki) of Compound 2

EnzymeKi (nM)Reference
Wild-Type GT-1a NS3/4A Protease<0.01[4]
D168A Variant GT-1a NS3/4A Protease0.01[4]
GT-3a NS3/4A Protease0.02[4]

Mechanism of Action: Inhibition of HCV NS3/4A Protease

Derivatives of this compound have been shown to act as potent inhibitors of the HCV NS3/4A serine protease. This viral enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, a necessary step for viral replication. The quinoxaline moiety of these inhibitors typically occupies the P2 pocket of the enzyme's active site, where it engages in key interactions with catalytic residues. By blocking the activity of NS3/4A protease, these compounds effectively halt the viral life cycle.[6][7]

hcv_ns3_4a_inhibition cluster_virus HCV Life Cycle cluster_drug_action Mechanism of Inhibition Viral Entry Viral Entry Translation & Polyprotein Processing Translation & Polyprotein Processing Viral Entry->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Virion Assembly & Release Virion Assembly & Release RNA Replication->Virion Assembly & Release Quinoxaline Derivative Quinoxaline Derivative Inhibition Inhibition Quinoxaline Derivative->Inhibition HCV NS3/4A Protease HCV NS3/4A Protease HCV NS3/4A Protease->Translation & Polyprotein Processing Required for Inhibition->HCV NS3/4A Protease

Caption: Inhibition of HCV NS3/4A Protease by Quinoxaline Derivatives.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol outlines a general method for the synthesis of the this compound core structure based on the condensation of a substituted o-phenylenediamine with a dicarbonyl compound.

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Ethyl 2-oxopropanoate (Ethyl pyruvate)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add ethyl 2-oxopropanoate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

synthesis_workflow start Start Materials: 4-Methoxy-1,2-phenylenediamine Ethyl 2-oxopropanoate reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General Workflow for the Synthesis of the Quinoxalinone Core.

Protocol 2: In Vitro Antiviral Evaluation using an HCV Replicon Assay

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of a test compound against a subgenomic HCV replicon.[8][9][10]

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., Renilla luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO.

  • Positive control (e.g., a known HCV inhibitor).

  • Negative control (DMSO vehicle).

  • 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • Cell viability assay reagent (e.g., Calcein AM).

  • Fluorometer.

Procedure:

  • Cell Plating: Seed the Huh-7 replicon cells in 384-well plates at an appropriate density and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Addition:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add the diluted compounds to the cell plates to achieve a final concentration range (e.g., from 2.3 nM to 44 µM) with a final DMSO concentration of ≤ 0.5%.

    • Include wells with positive and negative controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Multiplexed Assay (Cytotoxicity and Antiviral Activity):

    • Cytotoxicity (CC50): Add the Calcein AM reagent to the wells and incubate as per the manufacturer's instructions. Measure fluorescence to determine cell viability.

    • Antiviral Activity (EC50): Add the luciferase assay reagent to the same wells and measure luminescence to quantify replicon replication.

  • Data Analysis:

    • Normalize the luminescence and fluorescence data to the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the dose-response curves for both antiviral activity and cytotoxicity.

    • Calculate the EC50 and CC50 values using a four-parameter non-linear regression analysis.

    • Determine the Selectivity Index (SI = CC50 / EC50).

hcv_replicon_assay plate_cells Plate Huh-7 HCV Replicon Cells (384-well plate) add_compounds Add Serially Diluted Test Compounds & Controls plate_cells->add_compounds incubate Incubate for 72 hours (37°C, 5% CO2) add_compounds->incubate multiplex_assay Perform Multiplexed Assay: 1. Cell Viability (CC50) 2. Luciferase (EC50) incubate->multiplex_assay data_analysis Data Analysis: Dose-Response Curves, EC50, CC50, SI Calculation multiplex_assay->data_analysis

References

Application Notes and Protocols for the Quantification of 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 7-Methoxy-3-methylquinoxalin-2(1H)-one in various matrices. The methodologies described herein are based on established analytical techniques for the quantification of quinoxalinone derivatives and other complex organic molecules. While specific performance data for this compound is not widely available in public literature, the provided protocols offer a robust starting point for method development and validation.

Introduction

This compound is a quinoxalinone derivative. Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Accurate and reliable quantification of these compounds in biological and pharmaceutical matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control processes.

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques widely employed for the sensitive and selective quantification of small organic molecules.[4][5][6] This document focuses on a representative LC-MS/MS method, which is the current industry standard for bioanalytical assays due to its high sensitivity and specificity.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for quantifying low-level analytes in complex matrices. The method involves chromatographic separation of the target analyte from matrix components followed by mass spectrometric detection and quantification.

Experimental Workflow

The overall experimental workflow for the quantification of this compound using LC-MS/MS is depicted below.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation & Reconstitution Supernatant_Transfer->Evaporation Injection Sample Injection Evaporation->Injection UPLC_Separation UPLC Separation (Reversed-Phase) Injection->UPLC_Separation Ionization Electrospray Ionization (ESI) UPLC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Concentration Result Quantification->Result

Caption: Experimental workflow for LC-MS/MS quantification.

Sample Preparation Protocol

A simple protein precipitation method is often sufficient for the extraction of small molecules from biological matrices like plasma or serum.

  • Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add the internal standard (a structurally similar compound, if available) and the calibration standards or quality control samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Protocol

The chromatographic separation can be achieved using a reversed-phase column.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS) Protocol

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions (Hypothetical):

    • This compound: The precursor ion would be the protonated molecule [M+H]+. The product ions would be determined by fragmentation of the precursor ion. For a molecular weight of 190.20 g/mol , the precursor would be m/z 191.2. Product ions would need to be determined experimentally.

    • Internal Standard: A suitable stable isotope-labeled version of the analyte or a structurally similar compound would be used.

The logical relationship for setting up the MRM experiment is outlined in the diagram below.

MRM_Setup Analyte 7-Methoxy-3-methyl- quinoxalin-2(1H)-one Precursor_Ion Select Precursor Ion [M+H]+ Analyte->Precursor_Ion Fragmentation Fragment Precursor Ion (Collision-Induced Dissociation) Precursor_Ion->Fragmentation Product_Ions Identify Stable Product Ions Fragmentation->Product_Ions MRM_Transition Define MRM Transition (Precursor -> Product) Product_Ions->MRM_Transition

Caption: Logic for defining an MRM transition.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy 85 - 115%
Precision (%RSD) < 15%
Recovery > 80%

Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. Key validation parameters include:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: Establish the relationship between the instrument response and the known concentrations of the analyte.

  • Accuracy and Precision: Determine the closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage and handling conditions.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various matrices. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the expected performance characteristics, serve as a comprehensive guide for researchers and scientists in the field of drug development. Method optimization and validation are critical steps to ensure the accuracy and reliability of the obtained results.

References

Application Notes and Protocols for In Vitro Assay Development Using 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential antimicrobial, antiviral, and anticancer properties.[1][2][3][4] 7-Methoxy-3-methylquinoxalin-2(1H)-one is a specific analogue within this class that holds promise for further investigation as a therapeutic agent. The development of robust in vitro assays is a critical first step in characterizing the biological activity and mechanism of action of novel compounds like this one.[5][6]

These application notes provide a comprehensive guide to developing a fluorescence-based in vitro assay to assess the potential inhibitory activity of this compound on a hypothetical cellular kinase, "Kinase X," which is implicated in a cancer-related signaling pathway.

Postulated Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway involving Kinase X, a potential target for this compound. In this pathway, an upstream signaling molecule activates a receptor, which in turn activates Kinase X. Activated Kinase X then phosphorylates a downstream substrate, leading to a cellular response, such as proliferation. Inhibition of Kinase X by our test compound would block this cascade.

Signaling_Pathway Hypothetical Kinase X Signaling Pathway Upstream Signal Upstream Signal Receptor Receptor Upstream Signal->Receptor Kinase X Kinase X Receptor->Kinase X Activation Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Phosphorylation Cellular Response (e.g., Proliferation) Cellular Response (e.g., Proliferation) Downstream Substrate->Cellular Response (e.g., Proliferation) This compound This compound This compound->Kinase X Inhibition

Caption: Hypothetical signaling cascade involving Kinase X.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro assay development and screening of this compound. This process begins with assay development and optimization, followed by a primary screen, dose-response analysis, and subsequent secondary assays to confirm activity and elucidate the mechanism of action.

Experimental_Workflow In Vitro Assay Experimental Workflow cluster_0 Assay Development & Optimization cluster_1 Screening & Analysis cluster_2 Hit Validation Assay Principle Definition Assay Principle Definition Reagent Preparation Reagent Preparation Assay Principle Definition->Reagent Preparation Assay Miniaturization (384-well) Assay Miniaturization (384-well) Reagent Preparation->Assay Miniaturization (384-well) Optimization (Conc., Incubation) Optimization (Conc., Incubation) Assay Miniaturization (384-well)->Optimization (Conc., Incubation) Primary Screen (Single Concentration) Primary Screen (Single Concentration) Optimization (Conc., Incubation)->Primary Screen (Single Concentration) Hit Identification Hit Identification Primary Screen (Single Concentration)->Hit Identification Dose-Response Analysis (IC50) Dose-Response Analysis (IC50) Hit Identification->Dose-Response Analysis (IC50) Data Analysis & Visualization Data Analysis & Visualization Dose-Response Analysis (IC50)->Data Analysis & Visualization Secondary Assays Secondary Assays Data Analysis & Visualization->Secondary Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Selectivity Profiling Selectivity Profiling Mechanism of Action Studies->Selectivity Profiling

Caption: General workflow for in vitro assay development.

Data Presentation

Table 1: Optimization of Assay Parameters
ParameterCondition 1Condition 2Condition 3Optimal Condition
Substrate Concentration 1 µM5 µM10 µM5 µM
ATP Concentration 10 µM50 µM100 µM50 µM
Enzyme Concentration 5 ng/well10 ng/well20 ng/well10 ng/well
Incubation Time 30 min60 min90 min60 min
Signal-to-Background 8.215.612.115.6
Z'-factor 0.650.820.710.82
Table 2: Dose-Response Data for this compound
Compound Concentration (µM)% Inhibition (Mean ± SD, n=3)
10098.2 ± 1.5
3095.1 ± 2.1
1085.4 ± 3.3
360.7 ± 4.5
145.2 ± 3.8
0.320.1 ± 2.9
0.18.3 ± 1.7
0 (Vehicle Control)0.0 ± 2.5
IC50 (µM) 1.25

Experimental Protocols

Protocol 1: Fluorescence-Based Kinase X Inhibition Assay

This protocol describes a fluorescence polarization (FP) assay to measure the inhibition of Kinase X.[7] The assay is based on the principle that a small fluorescently labeled peptide substrate, when phosphorylated by Kinase X, will be bound by a specific antibody, resulting in a high fluorescence polarization signal. Inhibition of Kinase X will prevent phosphorylation, and the unbound fluorescent peptide will have a low polarization signal.

Materials:

  • This compound

  • Kinase X (recombinant)

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Anti-phospho-substrate antibody

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well black, low-volume microplates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to be used for the dose-response curve.

  • Assay Plate Preparation:

    • Add 1 µL of the compound dilutions (or DMSO for controls) to the wells of a 384-well plate.

    • Add 10 µL of Kinase X solution (at 2X final concentration) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Kinase Reaction:

    • Prepare a 2X substrate/ATP mix in kinase reaction buffer.

    • Add 10 µL of the substrate/ATP mix to all wells to initiate the reaction.

    • Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Add 5 µL of the stop solution containing the anti-phospho-substrate antibody to each well.

    • Incubate for 30 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)])

Where:

  • Signal_compound is the signal in the presence of the test compound.

  • Signal_min is the signal of the negative control (no enzyme).

  • Signal_max is the signal of the positive control (DMSO vehicle).

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on a relevant cancer cell line expressing Kinase X.[8]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom microplates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Cell viability is expressed as a percentage of the vehicle-treated control cells. The CC50 (50% cytotoxic concentration) can be calculated from the dose-response curve.

Conclusion

The protocols and workflows outlined in these application notes provide a solid framework for the initial in vitro characterization of this compound. By employing a systematic approach to assay development, optimization, and execution, researchers can obtain reliable data to guide further drug discovery efforts. These foundational in vitro studies are essential for making informed decisions about advancing promising compounds into more complex biological systems and preclinical development.[5][9]

References

Application Notes and Protocols for 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the handling, storage, and potential applications of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The protocols outlined are based on established synthetic methodologies for related quinoxalinone derivatives and standard analytical techniques.

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity and ensuring the safety of personnel working with this compound.

1.1 Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

  • Hazard Classification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.

1.2 Storage Conditions:

  • Temperature: Store at room temperature in a cool, dry place.

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Light: Protect from direct sunlight, as the material may darken upon exposure to light over time.

  • Incompatible Materials: Store away from strong oxidizing agents.

1.3 First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • Skin Contact: Wash off with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Application Notes

Quinoxalin-2(1H)-one derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.

3.1 Potential Biological Activities:

  • Antiviral Activity: Derivatives of 7-methoxy-3-methylquinoxaline have been investigated as potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle[1]. This suggests that this compound could serve as a valuable building block for the synthesis of novel antiviral agents.

  • Anticancer Activity: The quinoxaline core is present in several compounds investigated for their anticancer properties. Quinoxalinone derivatives have been reported to act as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[2][3]. Some derivatives have also been implicated in the modulation of the PI3K/mTOR and Wnt signaling pathways, which are often dysregulated in cancer[4][5][6].

3.2 Research Applications:

  • Fragment-Based Drug Discovery: Due to its relatively small size and presence of key functional groups, this molecule can be used as a fragment in screening campaigns to identify new lead compounds.

  • Lead Optimization: The methoxy and methyl groups on the quinoxalinone core can be systematically modified to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of potential drug candidates.

Experimental Protocols

4.1 Proposed Synthesis of this compound:

This protocol is adapted from general methods for the synthesis of quinoxalin-2(1H)-ones.

Reaction Scheme:

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Ethyl 2-oxopropanoate (Ethyl pyruvate)

  • Ethanol

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add ethyl 2-oxopropanoate (1.1 equivalents) to the solution.

  • Optionally, add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

4.2 Characterization Protocol:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the N-H proton.

    • ¹³C NMR: Expected signals would include aromatic carbons, and carbons of the methyl, methoxy, and carbonyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (190.20 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretching vibrations.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis cluster_final Final Product start Reactants (4-methoxy-1,2-phenylenediamine + Ethyl 2-oxopropanoate) reaction Reaction (Ethanol, Reflux) start->reaction cooling Cooling & Precipitation reaction->cooling filtration Filtration cooling->filtration purification Purification (Recrystallization or Chromatography) filtration->purification characterization Characterization (NMR, MS, IR) purification->characterization product This compound characterization->product

Synthesis and Purification Workflow

The diagram above outlines the key stages from starting materials to the final, characterized product, providing a clear visual guide for the experimental process.

References

Application Notes and Protocols: 7-Methoxy-3-methylquinoxalin-2(1H)-one as a Putative ASK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Activated by a variety of cellular stressors including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 plays a pivotal role in mediating cellular responses that can lead to inflammation, apoptosis, and fibrosis.[1] Consequently, the inhibition of ASK1 has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH).[1][2]

Quinoxaline derivatives have been identified as a promising class of compounds exhibiting inhibitory activity against ASK1.[1] This document provides detailed application notes and protocols for the investigation of 7-Methoxy-3-methylquinoxalin-2(1H)-one as a potential inhibitor of ASK1. While specific inhibitory data for this exact compound is not yet publicly available, the provided protocols are based on established methods for evaluating similar quinoxaline-based ASK1 inhibitors.[1]

Data Presentation

The following table summarizes representative quantitative data for a potent quinoxaline-based ASK1 inhibitor, which can be used as a benchmark for evaluating this compound.

ParameterValueAssay ConditionReference Compound
IC50 30.17 nMIn vitro ASK1 Kinase AssayDibromo substituted quinoxaline
Cellular Viability >80% at 10 µMLO2 cellsDibromo substituted quinoxaline

Signaling Pathway and Experimental Workflow

ASK1 Signaling Pathway

Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx). Upon exposure to cellular stressors such as reactive oxygen species (ROS), Trx dissociates from ASK1, leading to its activation. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. This cascade ultimately results in the regulation of various cellular processes, including apoptosis and inflammation.

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, ER Stress, etc.) Trx_inactive Thioredoxin (reduced) Stress->Trx_inactive oxidizes ASK1_inactive Inactive ASK1 Stress->ASK1_inactive activates Trx_inactive->ASK1_inactive inhibits ASK1_active Active ASK1 ASK1_inactive->ASK1_active autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Response Cellular Responses (Apoptosis, Inflammation, Fibrosis) JNK->Response p38->Response Inhibitor 7-Methoxy-3-methyl- quinoxalin-2(1H)-one Inhibitor->ASK1_active inhibits

Caption: The ASK1 signaling cascade initiated by cellular stress.

Experimental Workflow for Inhibitor Evaluation

The evaluation of this compound as an ASK1 inhibitor follows a logical progression from synthesis to in vitro and cellular assays.

Experimental_Workflow Synthesis Synthesis of 7-Methoxy-3-methyl- quinoxalin-2(1H)-one Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitroAssay In Vitro ASK1 Kinase Assay (IC50) Purification->InVitroAssay CellularAssay Cellular Assays InVitroAssay->CellularAssay Downstream Downstream Signaling (p-JNK, p-p38 Western Blot) CellularAssay->Downstream Viability Cell Viability Assay (e.g., MTT) CellularAssay->Viability Lipid Oil Red O Staining (in relevant cell model) CellularAssay->Lipid DataAnalysis Data Analysis and Conclusion Downstream->DataAnalysis Viability->DataAnalysis Lipid->DataAnalysis

Caption: Workflow for the evaluation of an ASK1 inhibitor.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of quinoxalin-2(1H)-one derivatives.

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Ethyl pyruvate

  • Ethanol

  • Acetic acid

Procedure:

  • Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add ethyl pyruvate (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro ASK1 Kinase Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay from Promega.[3]

Materials:

  • Recombinant human ASK1 enzyme

  • ASK1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • Myelin Basic Protein (MBP) as a generic substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (dissolved in DMSO)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Then, dilute with kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control).

  • Add 2.5 µL of a solution containing the ASK1 enzyme and MBP substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phosphorylated JNK and p38

This protocol assesses the ability of the inhibitor to block ASK1 activity in a cellular context by measuring the phosphorylation of its downstream targets.

Materials:

  • A suitable cell line (e.g., HEK293T or a disease-relevant cell line)

  • Cell culture medium and supplements

  • Anisomycin or H₂O₂ (as an ASK1 activator)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Induce ASK1 activation by treating the cells with an appropriate stressor (e.g., 10 µg/mL anisomycin for 30 minutes or 1 mM H₂O₂ for 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the synthesis and evaluation of this compound as a potential inhibitor of ASK1. By following these methodologies, researchers can systematically assess the compound's inhibitory potency, cellular activity, and potential therapeutic utility. The successful inhibition of ASK1 by novel small molecules like this compound could pave the way for new treatments for a variety of stress-induced diseases.

References

Application Notes and Protocols for High-Throughput Screening with 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] 7-Methoxy-3-methylquinoxalin-2(1H)-one is a specific scaffold within this class that holds potential for the development of novel therapeutics. Notably, derivatives of 7-methoxy-3-methylquinoxaline have been investigated as components of inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle.[3]

These application notes provide a detailed framework for utilizing this compound in a high-throughput screening (HTS) campaign to identify potential inhibitors of viral proteases, using the HCV NS3/4A protease as a primary example. The protocols outlined below are designed to be adaptable for screening large compound libraries and can be modified for other relevant biological targets.

Target Profile: HCV NS3/4A Protease

The HCV NS3/4A protease is a serine protease essential for the cleavage of the viral polyprotein, a process critical for the maturation of functional viral proteins.[4][5] Inhibition of this enzyme effectively halts viral replication, making it a validated and attractive target for antiviral drug discovery.[4] High-throughput screening assays for NS3/4A inhibitors are well-established and typically rely on fluorogenic substrates that produce a detectable signal upon cleavage.[5][6]

High-Throughput Screening Workflow

The overall workflow for screening this compound and similar compounds against a target like HCV NS3/4A protease involves several key stages, from initial assay development to hit validation.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Compound_Prep Compound Library (incl. 7-Methoxy-3- methylquinoxalin-2(1H)-one) Primary_Screen Primary HTS Compound_Prep->Primary_Screen Assay_Dev Assay Development & Optimization Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Data Analysis Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Confirmed Hits Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Preliminary SAR Secondary_Assays->SAR

Caption: High-throughput screening workflow for inhibitor discovery.

Data Presentation: Screening Metrics and Hit Characterization

Effective HTS campaigns rely on robust statistical validation to ensure the quality and reliability of the data. The Z'-factor is a key metric used to evaluate the performance of an HTS assay. An assay with a Z'-factor greater than 0.5 is generally considered suitable for high-throughput screening.[4]

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Assay Format384-well plateMiniaturized format for high-throughput.
Final Assay Volume20 µLReduces reagent consumption.
Compound Concentration10 µMTypical concentration for primary screening.
Positive ControlKnown NS3/4A Inhibitor (e.g., BILN 2061)Used to define maximal inhibition.
Negative ControlDMSOVehicle control, represents no inhibition.
Z'-Factor> 0.6Indicates an excellent and robust assay.[4]

Upon completion of the primary screen, "hits" are identified based on their ability to inhibit the target enzyme's activity beyond a certain threshold (e.g., >50% inhibition). These hits are then subjected to further analysis to confirm their activity and determine their potency.

Table 2: Hypothetical Hit Characterization Data for this compound

Compound IDCompound NamePrimary Screen Inhibition (%)IC50 (µM)
QC-001This compound658.2

Note: The data presented in Table 2 is hypothetical and for illustrative purposes to demonstrate how results would be presented.

Experimental Protocols

Protocol 1: FRET-Based HTS Assay for HCV NS3/4A Protease Inhibitors

This protocol describes a fluorescence resonance energy transfer (FRET) assay, a common method for monitoring protease activity.[6] The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant HCV NS3/4A Protease

  • FRET peptide substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

  • This compound and other test compounds dissolved in DMSO

  • Known NS3/4A protease inhibitor (positive control)

  • DMSO (negative control)

  • 384-well, black, low-volume assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds (10 µM final concentration) and controls into the wells of a 384-well assay plate using an acoustic liquid handler.

  • Enzyme Addition: Add 10 µL of NS3/4A protease solution (diluted in assay buffer to the desired concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the FRET substrate solution (diluted in assay buffer) to each well to initiate the enzymatic reaction.

  • Signal Detection: Immediately read the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Dose-Response and IC50 Determination

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Procedure:

  • Serial Dilution: Prepare a serial dilution series of the hit compound (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Compound Plating: Dispense the diluted compounds into a 384-well plate.

  • Assay Performance: Follow the same procedure as the primary HTS assay (Protocol 1).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Context

While this compound is being screened against a viral enzyme in this example, quinoxalinone derivatives have been reported to interact with various cellular signaling pathways in other contexts, such as cancer. For instance, some quinazoline derivatives (a related class of compounds) have been shown to interfere with the Wnt and PI3K signaling pathways.[7] Understanding potential off-target effects on host cell signaling is a critical aspect of later-stage drug development.

Signaling_Pathway cluster_viral HCV Replication Cycle cluster_drug Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Substrate for Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Cleavage leads to Quinoxalinone 7-Methoxy-3-methyl- quinoxalin-2(1H)-one Quinoxalinone->NS3_4A Inhibition

Caption: Mechanism of action for HCV NS3/4A protease inhibitors.

Conclusion

This compound represents a promising chemical scaffold for the discovery of novel enzyme inhibitors. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers to effectively utilize this and similar compounds in high-throughput screening campaigns. By employing robust assay methodologies and careful data analysis, HTS can serve as a powerful engine for identifying lead compounds for the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Methoxy-3-methylquinoxalin-2(1H)-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the cyclocondensation reaction between 4-methoxy-1,2-phenylenediamine and a pyruvic acid derivative, such as pyruvic acid or ethyl pyruvate. This reaction is typically carried out in a suitable solvent and can be promoted by acid or base catalysts.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include controlling the regioselectivity of the reaction to obtain the desired 7-methoxy isomer over the 6-methoxy isomer, achieving high yields, minimizing side reactions such as oxidation of the diamine starting material, and ensuring the final product is free of impurities.

Q3: How can I improve the yield of my reaction?

A3: Yield can be improved by optimizing reaction conditions such as temperature, reaction time, choice of solvent, and catalyst. Using a slight excess of the pyruvate derivative can also drive the reaction to completion. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the 4-methoxy-1,2-phenylenediamine, which is a common side reaction that can decrease the yield.

Q4: What is regioselectivity and why is it important in this synthesis?

A4: Regioselectivity refers to the preference for the formation of one constitutional isomer over another. In the synthesis of this compound, the unsymmetrical 4-methoxy-1,2-phenylenediamine can react with the pyruvate to form two different regioisomers: the desired 7-methoxy product and the undesired 6-methoxy isomer. Controlling this selectivity is crucial for obtaining a pure product and simplifying the purification process.

Q5: How can I control the regioselectivity of the cyclocondensation reaction?

A5: The regioselectivity can be effectively controlled by the choice of catalyst. Acidic conditions, for instance using acetic acid or p-toluenesulfonic acid, have been shown to favor the formation of one regioisomer, while basic conditions, using catalysts like triethylamine, can favor the other.[1] It is therefore essential to screen different catalytic conditions to selectively synthesize the desired 7-methoxy isomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Degradation of starting materials (especially oxidation of 4-methoxy-1,2-phenylenediamine). - Incorrect reaction temperature. - Inactive catalyst.- Increase the reaction time or temperature. - Run the reaction under an inert atmosphere (N₂ or Ar). - Ensure the 4-methoxy-1,2-phenylenediamine is pure and has been stored properly. - Use a fresh or properly activated catalyst.
Formation of a Mixture of Regioisomers - Lack of regioselective control during the cyclocondensation reaction.- Employ a catalyst to direct the regioselectivity. For example, acidic conditions (e.g., acetic acid) or basic conditions (e.g., triethylamine) can favor the formation of different isomers.[1] - Carefully monitor the reaction by TLC or LC-MS to determine the ratio of isomers formed under different conditions.
Presence of Dark-Colored Impurities in the Product - Oxidation of the 4-methoxy-1,2-phenylenediamine starting material or the product. - Polymerization side reactions.- Perform the reaction and purification steps under an inert atmosphere. - Use purified reagents and solvents. - Purify the crude product by column chromatography followed by recrystallization. Activated carbon treatment during recrystallization can also help remove colored impurities.
Difficulty in Product Purification - The product and the regioisomeric byproduct have similar polarities, making separation by column chromatography challenging. - The product is poorly soluble in common recrystallization solvents.- Optimize the reaction to maximize the formation of the desired regioisomer, thus simplifying purification. - For column chromatography, use a long column and a shallow solvent gradient to improve separation. - For recrystallization, screen a wide range of solvents and solvent mixtures. Hot filtration may be necessary to remove insoluble impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoxalin-2(1H)-one Synthesis
Starting Materials Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
o-phenylenediamine, Ethyl pyruvateEthanolNoneReflux285General Procedure
4-methoxy-1,2-phenylenediamine, Ethyl pyruvateMethanolAcetic Acid (5.0 eq)Room Temp2488 (15.7:1 regioisomeric ratio)[1]
4-methoxy-1,2-phenylenediamine, Ethyl pyruvateMethanolTriethylamine (5.0 eq)Room Temp2485 (1:4 regioisomeric ratio)[1]
o-phenylenediamine, Ethyl aroylpyruvatesDMFp-TsOHRoom Temp7272-97 (highly regioselective)[2]
o-phenylenediamine, Ethyl aroylpyruvatesDMFHOBt/DICRoom Temp7272-97 (highly regioselective)[2]

Note: Yields and regioselectivity can vary based on the specific substrates and reaction scale.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the cyclocondensation of 4-methoxy-1,2-phenylenediamine and ethyl pyruvate under acidic conditions to favor the formation of the 7-methoxy isomer.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Ethyl pyruvate

  • Methanol (reagent grade)

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in methanol.

  • To this solution, add ethyl pyruvate (1.1 eq) dropwise at room temperature.

  • Add glacial acetic acid (5.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

  • The purified product can be further recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain a highly pure solid.

  • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Reactant1 4-methoxy-1,2-phenylenediamine Intermediate Imine Intermediate Reactant1->Intermediate + Reactant2 Ethyl Pyruvate Reactant2->Intermediate Product This compound Intermediate->Product Cyclization - EtOH, - H₂O

Caption: General synthesis pathway for this compound.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Start Reaction Dissolve Reactants in Methanol Start->Reaction Add_Reagents Add Ethyl Pyruvate and Acetic Acid Reaction->Add_Reagents Stir Stir at Room Temperature (24h) Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Evaporation Solvent Evaporation Monitor->Evaporation Reaction Complete Purification Column Chromatography Evaporation->Purification Recrystallization Recrystallization Purification->Recrystallization Analysis Characterization (NMR, MS) Recrystallization->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic for Regioisomer Formation

Troubleshooting_Regioisomers Start Reaction produces a mixture of isomers Check_Catalyst Was a catalyst used? Start->Check_Catalyst Desired_Isomer Desired Isomer is 7-Methoxy Check_Catalyst->Desired_Isomer No Undesired_Isomer Desired Isomer is 6-Methoxy Check_Catalyst->Undesired_Isomer Yes, but ineffective Acid_Path Use Acidic Catalyst (e.g., Acetic Acid) Result_7_Methoxy Favors 7-Methoxy isomer Acid_Path->Result_7_Methoxy Base_Path Use Basic Catalyst (e.g., Triethylamine) Result_6_Methoxy Favors 6-Methoxy isomer Base_Path->Result_6_Methoxy Desired_Isomer->Acid_Path Undesired_Isomer->Base_Path

Caption: Decision tree for controlling regioisomer formation.

References

Stability issues of 7-Methoxy-3-methylquinoxalin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-Methoxy-3-methylquinoxalin-2(1H)-one in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound changed color. What does this indicate?

A change in the color of your solution could signify degradation of the compound. Quinoxalinone derivatives can be susceptible to oxidation or other forms of chemical decomposition, which may lead to the formation of colored byproducts. It is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.

Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What are the potential causes?

Several factors can contribute to the degradation of this compound in solution. Common factors affecting the stability of similar drug compounds include temperature, light exposure, the pH of the solution, and potential enzymatic degradation if in a biological matrix.[1][2] It is crucial to store the solution under recommended conditions, typically protected from light and at a low temperature.

Q3: What are the recommended solvent and storage conditions for this compound?

While specific stability data for this compound is limited, for many quinoxalinone derivatives, dissolution in a high-purity organic solvent such as DMSO or ethanol is common for creating stock solutions. For long-term storage, it is advisable to keep solutions at -20°C or -80°C and protected from light to minimize degradation. Some suppliers recommend cold-chain transportation for the solid compound.[3]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

To determine the stability in your specific buffer or media, you can perform a stability study. This involves incubating the compound in your solution under your experimental conditions (e.g., temperature, lighting) and monitoring its concentration at various time points using a validated analytical method like HPLC-UV.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of the compound from a recently prepared stock solution just before conducting your experiment.

  • Assess Compound Stability in Assay Buffer:

    • Incubate a solution of the compound in your cell culture medium or assay buffer under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the concentration of the parent compound by HPLC.

  • Include a Positive Control: Use a known stable compound with a similar mechanism of action as a positive control to ensure the assay itself is performing as expected.

Issue 2: Appearance of unexpected peaks in my chromatogram (HPLC analysis).

Possible Cause: Degradation of this compound into one or more new chemical entities.

Troubleshooting Steps:

  • Conduct Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies.[4] This involves exposing a solution of the compound to stress conditions such as:

    • Acidic and Basic Conditions: Treat the solution with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH).

    • Oxidative Conditions: Treat the solution with a dilute oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose the solution to UV light.[4]

  • Analyze by LC-MS: Analyze the stressed samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. This can help in elucidating their structures.

  • Optimize Storage and Handling: Based on the results of the forced degradation study, adjust your solution preparation and storage conditions to minimize the formation of these impurities. For example, if the compound is found to be sensitive to light, all handling steps should be performed in amber vials or under low-light conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This protocol provides a general method for assessing the purity and concentration of this compound. This is a starting point and may require optimization.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start at 20% B, ramp to 100% B over 15 minutes, hold at 100% B for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm and 280 nm (or λmax of the compound)
Column Temperature 30°C

Note: The retention time and purity data for each target compound should be established using a pure reference standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare stock solution of 7-Methoxy-3- methylquinoxalin-2(1H)-one acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxidation Oxidation (H2O2) prep->oxidation Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions photo Photostability prep->photo Expose to stress conditions hplc HPLC-UV Analysis acid->hplc Monitor degradation base->hplc Monitor degradation oxidation->hplc Monitor degradation thermal->hplc Monitor degradation photo->hplc Monitor degradation lcms LC-MS Analysis hplc->lcms Characterize degradants pathways Identify Degradation Pathways lcms->pathways conditions Optimize Storage Conditions pathways->conditions

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results check_prep Were solutions prepared fresh? start->check_prep fresh_yes Yes check_prep->fresh_yes Yes fresh_no No check_prep->fresh_no No check_stability Assess compound stability in assay medium fresh_yes->check_stability prepare_fresh Prepare fresh solutions and repeat experiment fresh_no->prepare_fresh is_stable Is the compound stable for the duration of the assay? check_stability->is_stable stable_yes Yes is_stable->stable_yes Yes stable_no No is_stable->stable_no No troubleshoot_assay Investigate other assay parameters (e.g., reagents, cell health) stable_yes->troubleshoot_assay modify_protocol Modify protocol: - Reduce incubation time - Add antioxidants - Prepare solutions closer to use stable_no->modify_protocol

Caption: Troubleshooting logic for inconsistent results.

References

Troubleshooting low bioactivity of 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 7-Methoxy-3-methylquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

Quinoxalinone derivatives are a class of heterocyclic compounds known for a wide range of pharmacological activities. Depending on their substitution patterns, they can exhibit antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. For instance, the bioactivity of quinoxalinone derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups on the quinoxaline ring. While this compound has been incorporated as a building block in more complex molecules with antiviral activity, comprehensive data on the specific bioactivity of the standalone compound is limited in publicly available literature. Researchers are encouraged to perform initial broad-spectrum screening to determine its specific activity profile.

Q2: I am observing lower than expected bioactivity in my assay. What are the common initial troubleshooting steps?

Low bioactivity can stem from several factors, ranging from compound-specific properties to experimental setup. A logical troubleshooting workflow should be followed to identify the root cause. Key areas to investigate include compound integrity and purity, solubility and stability in the assay medium, and the experimental design itself.

Q.3: How does the chemical structure of this compound potentially influence its bioactivity?

The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the core ring structure. The methoxy group (-OCH3) at the 7-position is an electron-donating group, which can influence the molecule's electronic properties and its interaction with biological targets. Similarly, the methyl group (-CH3) at the 3-position contributes to the molecule's lipophilicity and steric profile. The overall physicochemical properties of the molecule will dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

Troubleshooting Guides

Issue 1: Low or No Observed Bioactivity

If you are observing unexpectedly low or no bioactivity, it is crucial to systematically investigate potential causes. This guide provides a step-by-step approach to troubleshoot the issue.

Question: How can I be sure that the compound I am using is correct and of sufficient purity?

Answer: It is essential to confirm the identity and purity of your sample of this compound.

  • Identity Verification: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of a compound. For biological assays, a purity of >95% is generally recommended. Impurities can interfere with the assay or may even have their own biological activity, leading to misleading results.

Question: My compound is not showing activity. Could solubility be the problem?

Answer: Yes, poor solubility is a very common reason for low bioactivity in in-vitro assays. If the compound is not fully dissolved in the assay medium, its effective concentration will be much lower than the nominal concentration, leading to an underestimation of its potency.

SolventGeneral Solubility of QuinoxalinonesRecommended Use
DMSO Generally goodPrimary solvent for stock solutions
Ethanol Moderate to goodAlternative for stock solutions
PBS/Water Generally poorNot recommended for initial dissolution
Cell Culture Media Variable, often lowFinal assay concentration should have low % of organic solvent
  • Protocol for Solubility Assessment:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Serially dilute the stock solution in your final assay buffer (e.g., PBS or cell culture medium).

    • Visually inspect for any precipitation at each dilution.

    • For a more quantitative measure, you can centrifuge the dilutions and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Troubleshooting Tips:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

    • If solubility is still an issue, consider using formulation strategies such as the use of co-solvents or excipients, but be mindful of their potential effects on the assay.

Question: Could my compound be degrading in the assay conditions?

Answer: Compound stability is another critical factor. If this compound is unstable in the assay medium under the experimental conditions (e.g., temperature, pH, presence of enzymes in serum), it will degrade over time, leading to a decrease in the effective concentration.

  • Protocol for Stability Assessment in Cell Culture Media:

    • Prepare a solution of the compound in the cell culture medium (with and without serum) at the highest concentration to be used in the assay.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot of the solution.

    • Analyze the concentration of the parent compound remaining using LC-MS/MS or HPLC-UV. A significant decrease in concentration over time indicates instability.[1]

  • Troubleshooting Tips:

    • If the compound is found to be unstable, consider reducing the incubation time of your assay if possible.

    • Check for potential interactions with components in your media.

    • Be aware of potential binding to plasticware, which can also reduce the available concentration of the compound. This can be assessed by measuring the compound concentration in the media in the presence and absence of the culture plates.[1]

Issue 2: Inconsistent Bioactivity Results

Question: I am getting variable results between experiments. What could be the cause?

Answer: Inconsistent results can be frustrating and can point to subtle issues in your experimental protocol.

Answer: Carefully review your experimental protocol for any potential sources of variability.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.

  • Cell-Based Assays:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments.

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your assays to ensure that the assay is performing as expected.

  • Antimicrobial Assays:

    • Inoculum Density: Standardize the inoculum density of the microorganisms.

    • Growth Medium: Use a consistent batch and preparation of the growth medium.

Answer: Small molecule compounds, especially in solution, can degrade over time even when stored at low temperatures.

  • Recommendation: Prepare fresh stock solutions of this compound in DMSO for each experiment or, if using a previously prepared stock, qualify its integrity before use. Avoid repeated freeze-thaw cycles of stock solutions.

Experimental Protocols

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This is a general protocol and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%.

  • Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

General Protocol for In Vitro Antimicrobial Activity Screening (Broth Microdilution)

This protocol is a general guideline and should be adapted based on the specific microorganism being tested.

  • Compound Preparation: Prepare a serial dilution of this compound in a 96-well plate using an appropriate broth medium. The compound should be initially dissolved in DMSO.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagrams

Troubleshooting_Workflow start Low Bioactivity Observed compound_check Step 1: Verify Compound Identity & Purity start->compound_check solubility_check Step 2: Assess Solubility compound_check->solubility_check If identity & purity are confirmed outcome Identify Root Cause compound_check->outcome If impure or incorrect stability_check Step 3: Evaluate Stability solubility_check->stability_check If solubility is adequate solubility_check->outcome If poorly soluble protocol_review Step 4: Review Experimental Protocol & Controls stability_check->protocol_review If compound is stable stability_check->outcome If unstable solution_prep Step 5: Prepare Fresh Stock Solutions protocol_review->solution_prep If protocol is sound protocol_review->outcome If protocol issue is found solution_prep->outcome solution_prep->outcome If old stock was the issue

Caption: A logical workflow for troubleshooting low bioactivity.

Solubility_Assessment start Prepare High Concentration Stock in 100% DMSO serial_dilution Create Serial Dilutions in Assay Medium start->serial_dilution visual_inspection Visually Inspect for Precipitation serial_dilution->visual_inspection quant_analysis Quantitative Analysis (Optional) Centrifuge & Measure Supernatant via HPLC-UV visual_inspection->quant_analysis For precise measurement result Determine Max Soluble Concentration visual_inspection->result If no precipitation quant_analysis->result

Caption: Workflow for assessing compound solubility.

Stability_Assessment start Prepare Compound in Assay Medium (with and without serum) incubation Incubate under Assay Conditions (e.g., 37°C, 5% CO₂) start->incubation sampling Take Aliquots at Different Time Points (0, 2, 6, 24h) incubation->sampling analysis Analyze Compound Concentration by LC-MS/MS or HPLC-UV sampling->analysis conclusion Determine Compound Stability Over Time analysis->conclusion

Caption: Protocol for evaluating compound stability in assay media.

References

Optimization of reaction conditions for quinoxalinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalinones. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in quinoxalinone synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, catalyst, and reaction time can significantly impact the yield. Traditional methods often require harsh conditions like high temperatures and strong acids[1][2]. Modern protocols, however, often utilize milder conditions. For instance, a method employing trifluoroacetic acid (TFA) in acetonitrile allows for reactions to proceed at room temperature[2]. It's crucial to ensure the chosen conditions are suitable for the specific substrates being used.

  • Atmosphere Control: The presence or absence of oxygen can be critical. In some syntheses, an oxygen atmosphere has been shown to significantly improve yields, while in others, an inert atmosphere (like nitrogen) is necessary to prevent side reactions or degradation of starting materials[1][2].

  • Catalyst Inefficiency or Deactivation: If using a catalyst, ensure it is of high quality and handled correctly. Some catalysts are sensitive to air or moisture. The catalyst loading is also a critical parameter to optimize.

  • Purity of Starting Materials: Impurities in the starting materials, such as o-phenylenediamines and α-keto acids or their equivalents, can interfere with the reaction, leading to side products and lower yields of the desired quinoxalinone.

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion. If not, extending the reaction time or moderately increasing the temperature might be beneficial.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_atmosphere Check Reaction Atmosphere (O2/N2) start->check_atmosphere check_reagents Assess Purity of Starting Materials start->check_reagents check_catalyst Evaluate Catalyst Activity & Loading start->check_catalyst optimize Systematically Optimize Conditions check_conditions->optimize check_atmosphere->optimize purify_reagents Purify Starting Materials check_reagents->purify_reagents replace_catalyst Use Fresh/Different Catalyst check_catalyst->replace_catalyst monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize->monitor_reaction purify_reagents->optimize replace_catalyst->optimize outcome Improved Yield monitor_reaction->outcome

Caption: Troubleshooting workflow for addressing low reaction yields.

2. I am observing significant side product formation. How can I increase the selectivity of my reaction?

The formation of side products, such as benzimidazoles, is a common issue, particularly when using N-substituted o-phenylenediamines.[1][2]

  • Choice of Starting Materials: The structure of the reactants can predispose the reaction to form certain side products. For instance, the reaction of N-phenyl-o-phenylenediamine with phenylpyruvic acid can yield both the desired quinoxalinone and a significant amount of the corresponding benzimidazole.[1][2]

  • Reaction Conditions Tuning: Fine-tuning the reaction parameters can steer the reaction towards the desired product.

    • Acid Catalyst: The type and amount of acid catalyst can be critical. For example, while optimizing a synthesis, it was found that 1.0 equivalent of trifluoroacetic acid provided the best results; increasing the amount led to lower yields, and decreasing it inhibited the reaction.[2]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Screening different solvents is a standard optimization step.

  • Temperature Control: Running the reaction at a lower temperature may increase selectivity by favoring the thermodynamically more stable product and minimizing side reactions that have higher activation energies.

3. What are some of the modern and milder synthetic protocols for quinoxalinone synthesis?

Traditional methods often rely on harsh conditions.[1][2] However, several milder and more efficient protocols have been developed.

  • Room Temperature Synthesis with TFA: A notable example involves the cyclization of N-protected o-phenylenediamines with carbonyl compounds in the presence of trifluoroacetic acid (TFA) in acetonitrile at room temperature. This method is conducted in an open flask, making it experimentally convenient.[1][2]

  • Catalyst-Free Synthesis in Water: Efficient synthesis of quinoxalinones has been achieved by reacting α-keto acids with benzene-1,2-diamines in water without any catalyst. The products can often be purified by simple filtration.[3]

  • Photocatalysis and Electrosynthesis: Recent advancements include the use of visible-light photoredox catalysis and electrochemical methods. These techniques often proceed under mild conditions and can offer high functional group tolerance.[3][4] For instance, a photoredox-catalyzed direct arylation of quinoxalin-2-(1H)-ones using diaryliodonium triflates has been reported.[3]

4. How do I choose the appropriate starting materials for my desired quinoxalinone?

The most common approach to quinoxalinone synthesis is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[5][6]

  • For the Quinoxalinone Core: An appropriately substituted o-phenylenediamine is the key building block for the benzene ring portion of the quinoxalinone.

  • For the Heterocyclic Ring:

    • α-Keto Acids and Esters: These are common reactants that, upon condensation with o-phenylenediamines, form the quinoxalinone ring. The substituent on the α-carbon of the keto acid/ester will be at the 3-position of the resulting quinoxalinone.[2]

    • 2,2-Dibromo-1-arylethanones: These can be used in an oxidative amidation–heterocycloannulation protocol to synthesize substituted quinoxalin-2-ones.[5]

    • Glyoxylic Acids: These can be used for the synthesis of quinoxalin-2(1H)-ones.[3]

General Synthetic Pathway

General_Synthesis diamine o-Phenylenediamine Derivative conditions Optimized Reaction Conditions (Solvent, Temp, Catalyst) diamine->conditions dicarbonyl α-Dicarbonyl Compound (or equivalent) dicarbonyl->conditions quinoxalinone Substituted Quinoxalinone conditions->quinoxalinone

Caption: General synthetic route to quinoxalinones.

Experimental Protocols

Protocol 1: Mild Synthesis of Quinoxalin-2(1H)-ones using Trifluoroacetic Acid [2]

This protocol describes a mild and convenient method for the synthesis of quinoxalin-2(1H)-ones at room temperature.

  • Reactants:

    • N-protected o-phenylenediamine (1.0 eq.)

    • α-ketoester (1.0 eq.)

    • Trifluoroacetic acid (TFA) (1.0 eq.)

  • Solvent: Acetonitrile (MeCN)

  • Procedure:

    • To a flask open to the atmosphere, add the N-protected o-phenylenediamine (0.6 mmol), α-ketoester (0.6 mmol), and acetonitrile (2.0 mL).

    • Stir the mixture at room temperature.

    • Add trifluoroacetic acid (0.6 mmol) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC.

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Purify the crude product by column chromatography to obtain the desired quinoxalinone derivative.

Protocol 2: Catalyst-Free Synthesis of Quinoxalinones in Water [3]

This protocol outlines an environmentally benign, catalyst-free synthesis of quinoxalinones.

  • Reactants:

    • Benzene-1,2-diamine derivative

    • α-keto acid

  • Solvent: Water

  • Procedure:

    • In a suitable reaction vessel, suspend the benzene-1,2-diamine and the α-keto acid in water.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid product with ethanol to remove any remaining impurities.

    • If necessary, further purify the product by crystallization.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of various reaction parameters for quinoxalinone synthesis based on reported literature.

Table 1: Effect of Acid Catalyst on a Model Reaction [2]

EntryAcid CatalystEquivalentsReaction Time (h)Yield (%)
1HCl1.0278
2H₂SO₄1.0265
3CF₃COOH0.5450
4CF₃COOH 1.0 2 83
5CF₃COOH1.51.575

Reaction conditions: N-benzyl-o-phenylenediamine (0.6 mmol), acetoin (0.6 mmol), solvent (2.0 mL) in an open flask at room temperature.

Table 2: Influence of Solvent on Quinoxalinone Synthesis

EntrySolventDielectric ConstantReaction Time (h)Yield (%)
1Dichloromethane (DCM)9.1278
2Toluene2.4460
3Tetrahydrofuran (THF)7.6372
4Acetonitrile (MeCN) 37.5 2 83
5Dimethylformamide (DMF)36.72.575

Reaction conditions are based on a generalized model reaction for optimization studies.

Table 3: Optimization of Base and Temperature for Oxidative Amidation-Heterocycloannulation [5]

EntryBaseTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃50445
2NaOAc75360
3Triethylamine (Et₃N) 75 2 85
4Pyridine752.570
5Triethylamine (Et₃N)Room Temp.1230

Reaction conditions: 2,2-dibromo-1-phenylethanone (1 mmol), aryl-1,2-diamine (1 mmol), base (3 mmol), in DMSO (6 mL).

References

Technical Support Center: Purification of 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 7-Methoxy-3-methylquinoxalin-2(1H)-one by chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause Suggested Solution
Compound is not eluting from the column The solvent system is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is highly polar, consider switching to a more polar solvent system, such as dichloromethane/methanol.
The compound may have low solubility in the chosen mobile phase, causing it to precipitate at the top of the column.Before loading onto the column, ensure the crude material is fully dissolved in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility remains an issue, consider a different chromatographic technique or solvent system.
Poor separation of the desired product from impurities The chosen solvent system does not provide adequate resolution.Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Test various ratios of solvents, such as ethyl acetate and hexanes, to find a system that gives good separation between your product and impurities (a ΔRf of >0.2 is ideal).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.
The column is overloaded with the crude sample.As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. If you have a large amount of crude product, use a larger column.
The product is eluting with a streaky or tailing peak The compound is interacting too strongly with the acidic silica gel. Quinoxalinone derivatives can be basic and interact with acidic sites on the silica.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. This can often lead to sharper peaks and better separation.
The sample was loaded in a solvent that was too strong (too polar).Load the sample in the weakest possible solvent in which it is soluble, ideally the initial mobile phase.
The purified product appears to be degraded This compound, like some N-heterocycles, may be sensitive to prolonged exposure to acidic silica gel.Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. Using a less acidic stationary phase, such as neutral alumina, could be an alternative.
Colored impurities are co-eluting with the product These may be polymeric byproducts from the synthesis.Ensure the reaction has gone to completion. If byproducts are of a similar polarity, recrystallization after column chromatography may be necessary for final purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A good starting point for the flash chromatography of this compound is a mixture of ethyl acetate and hexanes. Based on literature for similar compounds, a gradient elution from 50% to 90% ethyl acetate in hexanes has been shown to be effective for purifying molecules containing this moiety.[1] It is always recommended to first determine the optimal solvent system by TLC.

Q2: How can I monitor the progress of the column chromatography?

The progress of the column can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and elute with the solvent system used for the column. The spots corresponding to your product can be visualized under UV light.

Q3: What are the potential impurities I should be aware of during purification?

Potential impurities can arise from the starting materials or side reactions during the synthesis. The common synthesis involves the condensation of 4-methoxy-o-phenylenediamine with pyruvic acid or a pyruvic acid equivalent. Therefore, unreacted starting materials or regioisomers formed during the condensation could be present.

Q4: My compound is not very soluble in the hexane/ethyl acetate mobile phase. How should I load it onto the column?

If your compound has poor solubility in the mobile phase, you can dissolve it in a minimal amount of a more polar solvent, such as dichloromethane or acetone. Then, adsorb this solution onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed sample can be loaded onto the top of the column. This technique, known as dry loading, often improves resolution.

Q5: Can I use reverse-phase chromatography for this purification?

Yes, reverse-phase chromatography is a viable alternative, especially if the compound is highly polar or if issues are encountered with silica gel. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude reaction mixture.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material.

  • Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, least polar mobile phase (e.g., 50% ethyl acetate in hexanes).

  • Ensure the silica bed is compact and level.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the sample solution to the top of the silica bed.

  • Alternatively, use a dry loading method as described in the FAQs.

3. Elution:

  • Begin elution with the initial mobile phase.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the concentration of ethyl acetate). A stepwise or linear gradient can be employed. A suggested gradient for a related compound is 50-90% ethyl acetate in hexanes.[1]

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table summarizes typical parameters for the chromatographic purification of quinoxalinone derivatives. Note that specific values for this compound may vary.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase flash chromatography.
Mobile Phase Ethyl acetate / HexanesA gradient of increasing ethyl acetate is commonly used.
Example Gradient 50% to 90% Ethyl Acetate in HexanesThis has been used for a complex molecule containing the target moiety.[1]
TLC Rf Value 0.3 - 0.5Ideal Rf in the eluting solvent for good separation on a column.
Typical Yield >80%Recovery from column chromatography can be high with proper technique.
Achievable Purity >95%As determined by HPLC or NMR after chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load onto Silica Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product troubleshooting_logic cluster_separation Separation Issues cluster_solutions Potential Solutions start Purification Issue Encountered no_elution No Elution start->no_elution poor_separation Poor Separation start->poor_separation tailing_peak Tailing Peak start->tailing_peak increase_polarity Increase Solvent Polarity no_elution->increase_polarity optimize_tlc Optimize with TLC poor_separation->optimize_tlc check_packing Check Column Packing poor_separation->check_packing add_base Add Basic Modifier (e.g., Et3N) tailing_peak->add_base dry_load Use Dry Loading tailing_peak->dry_load

References

Common pitfalls in experiments with 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Methoxy-3-methylquinoxalin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solubility of this compound?

A1: this compound is typically a solid. While specific solubility data can vary, quinoxalinone derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare stock solutions in these solvents and dilute them in aqueous buffers for biological assays, being mindful of the final solvent concentration to avoid off-target effects.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1] For long-term storage, keeping it in a desiccator is advisable to prevent degradation from moisture.

Q3: What are the expected spectral characteristics for this compound?

A3: For quinoxalin-2(1H)-one derivatives, you can expect the following general spectral features:

  • 1H NMR: Aromatic protons typically appear in the range of δ 7.00–8.40 ppm.

  • 13C NMR: Signals for the carbonyl (C=O) group are expected between δ 151.23–158.44 ppm, while the C=N carbon can be found in the range of δ 146.16–149.25 ppm. Aromatic carbons will resonate between δ 106.66–155.33 ppm.

Troubleshooting Guides

This section addresses common pitfalls that may be encountered during the synthesis, purification, and experimental use of this compound.

Synthesis

Problem 1: Low Yields in Synthesis

  • Potential Cause: The classical synthesis of quinoxalinones often involves the condensation of an o-phenylenediamine with an α-keto acid or ester.[2][3][4] This reaction can be slow and may not proceed to completion, resulting in low yields.

  • Troubleshooting:

    • Reaction Conditions: Consider optimizing the reaction temperature and time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar compounds.

    • Catalyst: The use of a mild acid catalyst, such as trifluoroacetic acid, at room temperature has been reported to be effective for the cyclization step.[5]

    • Starting Materials: Ensure the purity of the starting materials, 4-methoxy-o-phenylenediamine and ethyl 2-oxopropanoate. Impurities can lead to side reactions and lower the yield of the desired product.

Problem 2: Formation of Side Products

  • Potential Cause: The reaction between o-phenylenediamines and α-dicarbonyl compounds can sometimes lead to the formation of benzimidazole derivatives as side products, especially if the reaction conditions are not carefully controlled.[5]

  • Troubleshooting:

    • Control of Reaction Conditions: Carefully control the stoichiometry of the reactants and the reaction temperature. The use of specific catalysts can also help to direct the reaction towards the desired quinoxalinone product.

    • Purification: Utilize column chromatography or recrystallization to separate the desired product from any benzimidazole impurities.

Purification

Problem 3: Difficulty in Purifying the Final Compound

  • Potential Cause: The crude product may contain unreacted starting materials or side products with similar polarity to the desired compound, making separation by simple recrystallization challenging.

  • Troubleshooting:

    • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying quinoxalinone derivatives. A solvent system of ethyl acetate and petroleum ether (e.g., 1:2 v/v) can be a good starting point for elution.

    • Recrystallization: If the purity is already reasonably high, recrystallization from a suitable solvent like ethanol can be effective.[6][7] It may be necessary to try a range of solvents or solvent mixtures to find the optimal conditions.

Biological Assays

Problem 4: Compound Precipitation in Aqueous Media

  • Potential Cause: this compound, like many organic compounds, may have limited solubility in aqueous buffers used for biological assays.

  • Troubleshooting:

    • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO. The final concentration of the organic solvent in the assay should be kept low (typically below 1%) to avoid affecting the biological system.

    • Sonication: Briefly sonicating the final solution can help to dissolve any small particles that may have precipitated.

    • Solubility Testing: Before conducting a full experiment, perform a preliminary test to determine the maximum soluble concentration of the compound in your specific assay buffer.

Problem 5: Inconsistent or Unexpected Biological Activity

  • Potential Cause: The observed biological activity of quinoxalinone derivatives can be influenced by their interaction with multiple signaling pathways. Aberrant activation of pathways like PI3K/Akt and MAPK/ERK is common in cancer, and these pathways can be modulated by quinoxalinone compounds.[8][9][10][11][12][13][14][15][16]

  • Troubleshooting:

    • Target Validation: Confirm that the intended biological target is expressed in your experimental system.

    • Pathway Analysis: Investigate the activation status of key signaling pathways, such as PI3K/Akt and MAPK/ERK, in your model system. This can provide context for the observed effects of the compound.

    • Dose-Response Curve: Perform a full dose-response analysis to determine the potency (e.g., IC50 or EC50) of the compound and to identify potential biphasic or off-target effects at higher concentrations.

Experimental Protocols

Synthesis of 3-Methylquinoxalin-2(1H)-one Derivatives

This protocol is a general method for the synthesis of 3-methylquinoxalin-2(1H)-one derivatives and may need to be adapted for 7-methoxy substitution.

Materials:

  • Quinoxalin-2(1H)-one compound

  • Iodine (I2)

  • Sodium sulfite (Na2SO3)

  • tert-Butyl hydroperoxide (TBHP)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the quinoxalin-2(1H)-one compound in acetonitrile in a round-bottom flask.

  • Add iodine and sodium sulfite to the solution.

  • Add tert-butyl hydroperoxide dropwise to the reaction mixture.

  • Stir the reaction mixture at 110°C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an extraction with ethyl acetate and water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:2 v/v) as the eluent.

Enzyme Inhibition Assay

This is a general protocol for assessing the inhibitory activity of this compound against a target kinase.

Materials:

  • This compound

  • Target kinase

  • Kinase substrate

  • ATP

  • Assay buffer (specific to the kinase)

  • Detection reagent (e.g., LanthaScreen™ Eu Kinase Binding Assay components)[17]

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microplate, add the assay buffer, the diluted compound, and the target kinase.

  • Incubate the plate to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Allow the reaction to proceed for a set amount of time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data

The following table summarizes representative cytotoxicity data for quinoxalinone derivatives against various cancer cell lines. Note that these are examples and the activity of this compound may vary.

Compound IDCell LineIC50 (µM)Reference
Compound 68 MCF-7 (Breast Cancer)1.24[18]
Compound 69 MCF-7 (Breast Cancer)1.65[18]
Compound 30a MDA-MB-231 (Breast Cancer)12.12[18]
Compound 30a MCF-7 (Breast Cancer)9.59[18]
Compound 30a T-47D (Breast Cancer)10.10[18]
Compound 49 MDA-MB-231 (Breast Cancer)Not specified (potent)[18]
Compound 33 MCF-7 (Breast Cancer)60[18]

Signaling Pathway Diagrams

The biological effects of this compound may be mediated through the modulation of key cellular signaling pathways. Below are diagrams of the PI3K/Akt and MAPK/ERK pathways, which are frequently implicated in the mechanism of action of quinoxalinone derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Quinoxalinone 7-Methoxy-3-methyl- quinoxalin-2(1H)-one Quinoxalinone->PI3K Potential Inhibition Quinoxalinone->Akt Potential Inhibition MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Quinoxalinone 7-Methoxy-3-methyl- quinoxalin-2(1H)-one Quinoxalinone->Raf Potential Inhibition Quinoxalinone->MEK Potential Inhibition

References

Technical Support Center: Enhancing the Solubility of 7-Methoxy-3-methylquinoxalin-2(1H)-one for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 7-Methoxy-3-methylquinoxalin-2(1H)-one for various biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a quinoxalinone derivative. Quinoxaline derivatives are known for a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer effects.[1] Like many heterocyclic compounds developed in drug discovery, it may exhibit poor aqueous solubility.[2][3] This low solubility can lead to challenges in obtaining the necessary concentrations for accurate and reproducible in vitro and in vivo assays, potentially causing underestimated activity and unreliable structure-activity relationship (SAR) data.[3]

Q2: What are the initial steps to take when encountering solubility issues with this compound?

A2: The initial approach should involve preparing a stock solution in a suitable organic solvent and then diluting it into your aqueous assay buffer. The key is to avoid precipitation upon dilution. It is preferable to mix the DMSO stock dilutions directly with the assay media, as the media often contains proteins or other components that can help maintain solubility.[3]

Q3: What common organic solvents can be used to prepare a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[2][3] Other water-miscible organic solvents like dimethylformamide (DMF), ethanol, methanol, propylene glycol, and polyethylene glycol (PEG) can also be considered.[2][4] The choice of solvent should be compatible with your specific assay and not interfere with the biological target.

Q4: How can I enhance the aqueous solubility of this compound for my assay?

A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized as chemical and physical approaches. Common methods include the use of co-solvents, pH adjustment, surfactants, and complexation agents like cyclodextrins.[5][6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Compound precipitates out of solution upon dilution from organic stock into aqueous assay buffer.
Possible Cause Troubleshooting Step Experimental Protocol
Low Aqueous Solubility Increase the percentage of co-solvent in the final assay buffer.Protocol: Prepare serial dilutions of your DMSO stock solution. Add a small volume of each dilution directly to the assay buffer, vortexing gently. Visually inspect for precipitation. Incrementally increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the assay buffer, ensuring it does not exceed a concentration that affects the assay's performance (typically <1%).
pH-Dependent Solubility Adjust the pH of the assay buffer.Protocol: Determine the pKa of this compound (if not known, this can be predicted using software). For acidic compounds, increasing the pH above the pKa will increase solubility. For basic compounds, decreasing the pH below the pKa will increase solubility. Prepare a series of buffers with varying pH values around the predicted pKa and test the compound's solubility.[6][7]
Compound Aggregation Incorporate a non-ionic surfactant into the assay buffer.Protocol: Prepare a stock solution of a non-ionic surfactant such as Tween 80 or Pluronic F-68. Add the surfactant to the assay buffer at a final concentration typically ranging from 0.01% to 0.1% (v/v). Then, add the compound's stock solution to the surfactant-containing buffer.[6]
Issue 2: Inconsistent results or lower than expected activity in the assay.
Possible Cause Troubleshooting Step Experimental Protocol
Incomplete Solubilization of Stock Solution Ensure the compound is fully dissolved in the stock solvent.Protocol: After adding the solvent to the solid compound, vortex vigorously and/or use a sonicator bath for several minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
Precipitation Over Time Prepare fresh dilutions immediately before use.Protocol: Avoid storing diluted aqueous solutions of the compound for extended periods. Prepare the final working solutions from the organic stock immediately before performing the assay to minimize the risk of precipitation.
Use of a More Solubilizing Excipient Employ cyclodextrins to form inclusion complexes.Protocol: Prepare a solution of a cyclodextrin derivative (e.g., β-cyclodextrin, HP-β-CD) in the assay buffer. Add the compound's stock solution to the cyclodextrin solution. The formation of an inclusion complex can enhance the apparent solubility of the compound.[5][7] The molar ratio of cyclodextrin to the compound may need to be optimized.

Summary of Solubility Enhancement Techniques

Technique Principle Advantages Considerations
Co-solvents Using water-miscible organic solvents to increase the solubility of nonpolar compounds.[4]Simple and widely used.High concentrations can be toxic to cells or inhibit enzyme activity.
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[6][7]Effective for ionizable compounds.The required pH may not be compatible with the biological assay.
Surfactants Using amphiphilic molecules that form micelles to encapsulate hydrophobic compounds.[6]Effective at low concentrations.Can interfere with protein structure and function; potential for cell toxicity.
Cyclodextrins Forming inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[5][7]Generally low toxicity and high solubilizing capacity.Can be expensive; may alter the free concentration of the compound.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Enhancement cluster_assay Assay start Start: Insoluble Compound stock Prepare High-Concentration Stock (e.g., 10-30 mM in DMSO) start->stock dilute Dilute Stock into Assay Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate method1 Option 1: Increase Co-solvent % precipitate->method1 Yes method2 Option 2: Adjust Buffer pH precipitate->method2 Yes method3 Option 3: Add Surfactant precipitate->method3 Yes method4 Option 4: Use Cyclodextrin precipitate->method4 Yes perform_assay Perform Biological Assay precipitate->perform_assay No method1->perform_assay method2->perform_assay method3->perform_assay method4->perform_assay end End: Soluble Compound in Assay perform_assay->end

Caption: Experimental workflow for enhancing compound solubility.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription compound 7-Methoxy-3-methyl- quinoxalin-2(1H)-one compound->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Technical Support Center: 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 7-Methoxy-3-methylquinoxalin-2(1H)-one. The information is based on general principles of chemical stability and knowledge of related quinoxalinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: While specific degradation pathways for this compound are not extensively published, based on the quinoxalinone core structure, potential degradation routes include hydrolysis, oxidation, and photodegradation. Factors such as pH, exposure to light, elevated temperature, and presence of oxidizing agents can contribute to its degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container, in a dry environment, and at room temperature.[1] For long-term storage, keeping it in a dark place is also recommended to prevent photodegradation.

Q3: I observed a change in the color of my compound. What could be the cause?

A3: A change in color often indicates chemical degradation. This could be due to oxidation from exposure to air, photodegradation from light exposure, or other chemical transformations. It is recommended to assess the purity of the material if a color change is observed.

Q4: Can I dissolve this compound in aqueous solutions? What are the stability concerns?

A4: While solubility in aqueous solutions may be limited, if used, it is important to consider the potential for hydrolysis, especially at pH extremes. For related quinoxaline derivatives, instability under alkaline conditions has been noted.[2] It is advisable to prepare aqueous solutions fresh and to evaluate their stability for the intended duration of use.

Troubleshooting Guides

Issue 1: Unexpected Impurities in Analytical Results

If you are observing unexpected peaks during analytical testing (e.g., HPLC, LC-MS), it may be due to degradation of the compound.

Troubleshooting Steps:

  • Review Sample Handling:

    • Was the compound protected from light during weighing and dissolution?

    • Was the solvent used fresh and of high purity?

    • How long was the sample stored in solution before analysis?

  • Evaluate Analytical Method:

    • Is the mobile phase pH appropriate for the compound's stability?

    • Is the analysis being performed at an elevated temperature that could induce degradation?

  • Perform a Forced Degradation Study:

    • Subject the compound to stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradants. This can help in confirming if the observed impurities are degradation products.

Issue 2: Loss of Potency or Activity in Biological Assays

A decrease in the expected biological activity can be a result of compound degradation.

Troubleshooting Steps:

  • Check Compound Integrity:

    • Analyze the purity of the compound from the stock solution used for the assay.

    • Compare the analytical profile with a freshly prepared standard.

  • Assess Assay Conditions:

    • Is the compound stable in the assay medium for the duration of the experiment?

    • Does the assay involve incubation at elevated temperatures or exposure to light that could degrade the compound?

  • Workflow for Investigating Loss of Potency:

A Loss of Potency Observed B Analyze Purity of Stock Solution A->B C Is Purity as Expected? B->C D Prepare Fresh Stock Solution C->D No E Re-run Assay C->E Yes D->E F Investigate Assay Conditions for Degradation E->F If still failing H Problem Resolved E->H If successful G Modify Assay Protocol (e.g., reduce incubation time, protect from light) F->G G->E

Caption: Troubleshooting workflow for loss of biological activity.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[3][4]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) and visible light for a defined period.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating method, such as reverse-phase HPLC with a UV detector.

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Forced Degradation Experimental Workflow:

cluster_0 Stress Conditions A Acid Hydrolysis (0.1N HCl, 60°C) Analysis HPLC/LC-MS Analysis A->Analysis B Base Hydrolysis (0.1N NaOH, 60°C) B->Analysis C Oxidation (3% H2O2, RT) C->Analysis D Photodegradation (UV/Vis Light) D->Analysis E Thermal Degradation (Solid, 80°C) E->Analysis Stock Stock Solution of Compound Stock->A Stock->B Stock->C Stock->D Data Identify Degradants and Pathways Analysis->Data

Caption: Workflow for conducting a forced degradation study.

Data Presentation

While specific quantitative data for the degradation of this compound is not available in the public domain, a typical data summary from a forced degradation study would be presented as follows:

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RRT)
0.1 N HCl24 hours60°CDataDataData
0.1 N NaOH24 hours60°CDataDataData
3% H₂O₂24 hoursRoom TempDataDataData
UV/Vis Light48 hoursRoom TempDataDataData
Thermal (Solid)48 hours80°CDataDataData

RRT: Relative Retention Time

This table would be populated with experimental data to provide a clear comparison of the compound's stability under different stress conditions.

References

Minimizing off-target effects of 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 7-Methoxy-3-methylquinoxalin-2(1H)-one. Given that quinoxaline derivatives are frequently investigated as kinase inhibitors, this guide will focus on principles and protocols relevant to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting. Minimizing these effects is crucial for validating the compound's mechanism of action and ensuring its safety and efficacy.

Q2: this compound belongs to the quinoxaline class of compounds. What are the likely off-targets for such a molecule?

A2: Quinoxaline derivatives are widely recognized as potent kinase inhibitors.[3][4] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Therefore, it is plausible that this compound may exhibit off-target activity against kinases that are structurally related to its primary target. Comprehensive kinase profiling is essential to identify these unintended interactions.

Q3: How can I proactively minimize off-target effects in my experiments?

A3: A multi-faceted approach is recommended. This includes using the lowest effective concentration of the compound, ensuring the duration of exposure is as short as possible, and using structurally distinct compounds that target the same pathway as controls. Additionally, performing dose-response curves and comparing the potency for on-target versus off-target effects is critical for defining a therapeutic window.

Q4: What is a selectivity profile and how do I interpret it?

A4: A selectivity profile is a quantitative measure of a compound's potency against a panel of potential targets.[5][6][7] For a kinase inhibitor, this typically involves screening against a large number of kinases. The data, often presented as IC50 or Ki values, allows you to compare the compound's potency for its intended target versus other kinases. A highly selective compound will show significantly greater potency for its on-target, with minimal activity against other kinases at similar concentrations.

Q5: Should I be concerned about off-target effects if I am only using this compound for in vitro studies?

A5: Yes. Off-target effects can lead to misinterpretation of cellular phenotypes and signaling pathways even in in vitro models.[8] For example, unexpected cytotoxicity or changes in a signaling cascade may be erroneously attributed to the on-target effect when, in fact, an off-target interaction is responsible. Validating that the observed phenotype is a direct result of on-target inhibition is crucial for the integrity of the research.

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity in my cell-based assays at concentrations where I expect on-target activity.

  • Question: Could this be an off-target effect?

    • Answer: Yes, unexpected cytotoxicity is a common consequence of off-target effects.[9] The compound may be inhibiting a kinase or other protein that is essential for cell survival.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for your on-target effect. A narrow window between these two values suggests a potential off-target liability.

    • Use a Rescue Experiment: If possible, overexpress a resistant mutant of your on-target protein. If the cells are still sensitive to the compound, the cytotoxicity is likely due to an off-target effect.

    • Test in Different Cell Lines: Use cell lines that do not express the primary target. Any observed cytotoxicity in these lines would be independent of on-target activity.

    • Conduct a Kinase Profile: Screen the compound against a broad panel of kinases to identify potential off-target kinases that could be mediating the cytotoxic effect.

Issue 2: My experimental results are inconsistent across different batches of the compound or between experiments.

  • Question: Why am I seeing such high variability?

    • Answer: Inconsistent results can stem from several factors, including reagent preparation, pipetting errors, and unstable compound activity.[10][11][12] Off-target effects can also contribute if the expression of the off-target proteins varies between cell passages or culture conditions.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the compound is properly stored and handled. Prepare fresh stock solutions and verify the concentration.

    • Standardize Protocols: Maintain consistent cell densities, incubation times, and reagent concentrations in all experiments.

    • Include Proper Controls: Always include positive and negative controls in your assays to monitor for variability.[10] A known selective inhibitor for the same target can serve as a valuable benchmark.

    • Monitor Off-Target Expression: If a key off-target has been identified, monitor its expression level in your cell line to see if it correlates with the observed variability.

Issue 3: I've identified a potential off-target kinase. How do I confirm it is responsible for the observed off-target effect?

  • Question: What is the next step after identifying a potential off-target from a screening panel?

    • Answer: Confirmation requires further experimentation to link the off-target activity to the observed cellular phenotype.

  • Troubleshooting Steps:

    • Use a Known Selective Inhibitor: Treat your cells with a known selective inhibitor for the suspected off-target kinase. If this phenocopies the off-target effect of your compound, it strengthens the link.

    • RNAi or CRISPR Knockdown/Knockout: Reduce the expression of the suspected off-target kinase using siRNA or CRISPR. If the off-target effect of your compound is diminished in these cells, it provides strong evidence for its involvement.

    • Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that your compound is engaging the suspected off-target kinase within the cell at the concentrations used in your experiments.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates how to present kinase selectivity data. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.

Kinase TargetIC50 (nM)Kinase FamilyComments
On-Target Kinase A 15 Tyrosine Kinase Primary Target
Off-Target Kinase B250Tyrosine KinaseStructurally related to Target A.
Off-Target Kinase C800Serine/Threonine Kinase
Off-Target Kinase D>10,000Tyrosine Kinase
Off-Target Kinase E>10,000Serine/Threonine Kinase

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: In Vitro Kinase Profiling using a Luminescence-Based Assay

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.

Objective: To determine the IC50 values of this compound against a broad panel of protein kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • Add the diluted compound or vehicle control (DMSO) to the wells of the assay plate.

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km value for each specific kinase.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the ADP produced into a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling_Pathway Target_Kinase On-Target Kinase A Downstream_On_Target Desired Cellular Response Target_Kinase->Downstream_On_Target Off_Target_Kinase Off-Target Kinase B Downstream_Off_Target Undesired Cellular Response (e.g., Toxicity) Off_Target_Kinase->Downstream_Off_Target Compound 7-Methoxy-3-methyl- quinoxalin-2(1H)-one Compound->Target_Kinase Inhibition Compound->Off_Target_Kinase Off-Target Inhibition Upstream_Signal Upstream Signal Upstream_Signal->Target_Kinase Upstream_Signal->Off_Target_Kinase

Caption: Hypothetical signaling pathway showing on-target and off-target inhibition.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Off-Target Investigation A Compound Synthesis (7-Methoxy-3-methyl- quinoxalin-2(1H)-one) B Primary Assay: On-Target Activity (IC50) A->B C Broad Kinase Panel Screen (e.g., >100 kinases) B->C D Cell-Based Potency Assay C->D G Confirm Hits from Panel Screen C->G F Identify Therapeutic Window D->F E Cytotoxicity Assay (IC50) E->F H Cellular Target Engagement (e.g., CETSA) G->H I Phenotypic Assays with Knockdown/Rescue H->I

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting_Flow Start Unexpected Result Observed (e.g., High Cytotoxicity) Check_Conc Verify Compound Concentration and Purity Start->Check_Conc Dose_Response Perform On-Target vs. Cytotoxicity Dose-Response Check_Conc->Dose_Response Window Is there a sufficient window between efficacy and toxicity? Dose_Response->Window Rescue Perform Rescue Experiment with On-Target Mutant Window->Rescue No Conclusion_On_Target Toxicity is likely On-Target Mediated Window->Conclusion_On_Target Yes Rescue_Result Is cytotoxicity rescued? Rescue->Rescue_Result Off_Target_Screen Conduct Broad Off-Target Screen (e.g., Kinase Panel) Rescue_Result->Off_Target_Screen No Rescue_Result->Conclusion_On_Target Yes Conclusion_Off_Target Toxicity is likely Off-Target Mediated Off_Target_Screen->Conclusion_Off_Target

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable method for synthesizing quinoxalin-2(1H)-one derivatives is the condensation reaction between a substituted o-phenylenediamine and an α-keto acid or its ester. For this compound, this involves the reaction of 4-methoxy-1,2-phenylenediamine with pyruvic acid or an alkyl pyruvate (e.g., ethyl pyruvate). This method is often preferred due to the availability of starting materials and generally good yields.

Q2: What are the critical reaction parameters to control during the scale-up of this synthesis?

A2: When scaling up, careful control of the following parameters is crucial:

  • Temperature: Exothermic reactions can lead to side product formation. Gradual addition of reagents and efficient cooling are necessary.

  • Solvent: The choice of solvent can influence reaction rate, solubility of intermediates, and product isolation. Common solvents include ethanol, acetic acid, and water.

  • pH: The condensation is often acid-catalyzed. Maintaining the optimal pH is essential for maximizing yield and minimizing side reactions.

  • Agitation: Homogeneous mixing is critical in large-scale reactors to ensure uniform temperature and concentration, preventing localized overheating and side reactions.

  • Work-up and Purification: The purification method (e.g., recrystallization, column chromatography) must be scalable and efficient to handle larger quantities of product and remove impurities effectively.

Q3: Are there any significant safety concerns when handling the reagents for this synthesis?

A3: Yes, o-phenylenediamines are known to be toxic and potential skin sensitizers. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheets (SDS) for all reagents used.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Product Yield Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature moderately. - Ensure the catalyst (if used) is active and added in the correct amount.
Side product formation.- Optimize the reaction temperature; avoid excessive heat. - Control the rate of addition of reagents to prevent localized high concentrations. - Adjust the pH of the reaction mixture.
Product loss during work-up.- Optimize the extraction and filtration procedures. - If recrystallizing, ensure the solvent is appropriate and the cooling process is controlled to maximize crystal formation.
Formation of Impurities or Side Products Oxidation of the o-phenylenediamine starting material.- Use high-purity starting materials. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of regioisomers.- While 4-methoxy-1,2-phenylenediamine is expected to yield a single major regioisomer, this can be confirmed by analytical techniques like NMR. - Purification by chromatography may be necessary to separate isomers if they form.
Dimerization or polymerization.- Maintain dilute conditions, especially during the initial stages of the reaction.
Difficulty in Product Purification Product is an oil or does not crystallize easily.- Attempt to form a salt of the product to induce crystallization. - Use a different solvent or a mixture of solvents for recrystallization. - If all else fails, purification by column chromatography may be necessary.
Persistent colored impurities.- Treat the crude product with activated carbon in a suitable solvent. - Multiple recrystallizations may be required.
Scalability Issues Reaction becomes difficult to control at a larger scale.- Ensure efficient stirring and temperature control with appropriate equipment. - Perform a thorough process safety analysis before scaling up significantly.
Product precipitation during the reaction.- Choose a solvent in which the product has higher solubility at the reaction temperature. - Increase the solvent volume.

Experimental Protocols

Synthesis of this compound

This protocol describes the condensation of 4-methoxy-1,2-phenylenediamine with ethyl pyruvate.

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Ethyl pyruvate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Hydrochloric Acid (for work-up)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add ethyl pyruvate (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and adjust the pH to ~2 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Quantitative Data Summary

Parameter Value/Range Notes
Reactant Molar Ratio 1 : 1.1(4-methoxy-1,2-phenylenediamine : Ethyl pyruvate)
Catalyst Loading 5-10 mol%(Glacial Acetic Acid)
Reaction Temperature 78-80 °C(Reflux in Ethanol)
Typical Reaction Time 4-8 hoursMonitor by TLC for completion.
Expected Yield 75-90%Based on similar quinoxalinone syntheses. Yield may vary with scale and purification method.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 4-methoxy-1,2-phenylenediamine in Ethanol add_catalyst Add Glacial Acetic Acid start->add_catalyst add_pyruvate Add Ethyl Pyruvate add_catalyst->add_pyruvate reflux Reflux and Monitor by TLC add_pyruvate->reflux cool Cool to Room Temperature reflux->cool concentrate Remove Ethanol cool->concentrate acidify Acidify with HCl concentrate->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate_crude Concentrate to get Crude Product dry->concentrate_crude purify Recrystallization or Column Chromatography concentrate_crude->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield incomplete_reaction Incomplete Reaction problem->incomplete_reaction side_products Side Product Formation problem->side_products workup_loss Loss During Work-up problem->workup_loss optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete_reaction->optimize_reaction control_conditions Control Temp, pH, and Reagent Addition side_products->control_conditions optimize_workup Optimize Extraction and Purification workup_loss->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

Validation & Comparative

A Comparative Guide to 7-Methoxy-3-methylquinoxalin-2(1H)-one and Other Quinoxalinone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the performance of 7-Methoxy-3-methylquinoxalin-2(1H)-one's structural analogs and other quinoxalinone derivatives, supported by experimental data, to inform research and development in medicinal chemistry.

Antitumor Activity: A Potent Analog Sets a High Bar

A structurally related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , has demonstrated exceptional antitumor activity. In a comprehensive study, this derivative exhibited potent growth inhibitory effects against a panel of 60 human cancer cell lines, with GI50 values reaching the low to sub-nanomolar range.[1][5] This level of potency highlights the potential of the 7-methoxyquinoxalinone core in the design of novel anticancer agents.

The antitumor activity of various quinoxalinone derivatives is summarized in the table below, showcasing the impact of different substitution patterns on their cytotoxic effects.

Compound/DerivativeCancer Cell Line(s)Activity (IC50/GI50)Reference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one NCI-60 Human Tumor Cell Line PanelLow to sub-nanomolar[1][5]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneHuman gastric adenocarcinoma (MKN 45)0.073 µM[3]
Bisfuranylquinoxalineurea analog (7c)Panel of cancer cell linesLow micromolar[6]
2,3-Dithio-1,2,3,4-tetrahydroquinoxalinesHuman colon carcinoma (HCT-116)1.9 µg/mL[7]
2,3-Dithio-1,2,3,4-tetrahydroquinoxalinesHuman breast adenocarcinoma (MCF-7)2.3 µg/mL[7]

Antimicrobial Activity: A Broad Spectrum of Potential

Quinoxalinone derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[2][4] The introduction of various substituents on the quinoxalinone ring has been shown to significantly influence their antimicrobial efficacy.

The following table summarizes the antimicrobial activity of selected quinoxalinone derivatives, demonstrating the potential of this scaffold in developing new anti-infective agents.

Compound/DerivativeMicrobial Strain(s)Activity (MIC)Reference
6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivativesVarious bacteria and fungi0.97–62.5 µg/mL[2]
2-Chloro-3-methylquinoxaline derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaNot specified (zone of inhibition)[4]
Quinoxaline-2-carboxylate 1,4-dioxide derivativesMycobacterium tuberculosis-[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Key SAR observations from the literature include:

  • Substitution at C7: The presence of a methoxy group at the C7 position, as seen in the potent antitumor analog, appears to be favorable for activity.[1][5] Studies on other quinoxaline derivatives have also shown that substitutions at the C6 and C7 positions with electron-withdrawing or electron-donating groups can significantly modulate antibacterial activity.[8]

  • Substitution at C3: The substituent at the C3 position plays a crucial role in determining the biological activity profile. For instance, the introduction of hydrazone, hydrazine, and pyrazole moieties at this position has been shown to impart significant antimicrobial potential.[2]

  • N1-Substitution: N-alkylation or N-arylation at the 1-position can influence the compound's properties and biological activity.

Experimental Protocols

Synthesis of Quinoxalin-2(1H)-one Derivatives

A general and efficient method for the synthesis of quinoxalin-2(1H)-ones involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto ester, such as ethyl pyruvate.[9]

General Synthesis of 3-methylquinoxalin-2(1H)-one:

  • Dissolve o-phenylenediamine in a suitable solvent, such as ethanol or n-butanol.

  • Add ethyl pyruvate to the solution.

  • Heat the reaction mixture under reflux for a specified period.

  • Cool the reaction mixture to allow for the crystallization of the product.

  • Filter and wash the crystals to obtain the purified 3-methylquinoxalin-2(1H)-one.

Caption: General synthetic scheme for 3-methylquinoxalin-2(1H)-one.

G reactant1 o-Phenylenediamine reaction + reactant1->reaction reactant2 Ethyl Pyruvate reactant2->reaction product 3-Methylquinoxalin-2(1H)-one reaction->product Reflux

Anticancer Activity Evaluation: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5]

SRB Assay Protocol:

  • Cell Plating: Plate cells in 96-well plates at an appropriate density and incubate to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Remove the unbound dye by washing with acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration that inhibits cell growth by 50%) values.

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

G A Cell Plating B Compound Treatment A->B Incubate C Cell Fixation (TCA) B->C Incubate D SRB Staining C->D E Washing D->E F Dye Solubilization E->F G Absorbance Reading F->G

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]

Broth Microdilution Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow of the broth microdilution method for MIC determination.

G A Serial Dilution of Compound C Inoculation of Microtiter Plate A->C B Inoculum Preparation B->C D Incubation C->D E Visual or Spectrophotometric Reading D->E

Signaling Pathways

Quinoxalinone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases.[10] Several quinoxaline derivatives act as ATP-competitive inhibitors of key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). The inhibition of these signaling pathways can lead to the suppression of tumor growth and angiogenesis.

Caption: Simplified signaling pathway showing the inhibition of receptor tyrosine kinases (RTKs) by quinoxalinone derivatives.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Quinoxalinone Quinoxalinone Derivative Quinoxalinone->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

A Comparative Analysis of 7-Methoxy-3-methylquinoxalin-2(1H)-one and Structurally Related Compounds in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of 7-Methoxy-3-methylquinoxalin-2(1H)-one and its structurally similar analogs reveals the potential of the quinoxalin-2(1H)-one scaffold as a promising framework for the development of novel therapeutic agents. This guide provides a detailed examination of the synthesis, biological activity, and structure-activity relationships of this class of compounds, with a focus on their anticancer and antimicrobial properties. While specific biological data for this compound is limited in publicly available literature, its role as a key synthetic intermediate in the development of potent Hepatitis C virus (HCV) protease inhibitors underscores its significance.[1] This analysis, therefore, extends to closely related derivatives to provide a broader understanding of the therapeutic potential inherent in the quinoxalin-2(1H)-one core.

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The quinoxalin-2(1H)-one core, in particular, has been the subject of extensive research, leading to the identification of numerous derivatives with significant therapeutic potential.

Structural Comparison and Synthesis Overview

This compound features a quinoxalin-2(1H)-one core with a methoxy group at the 7-position and a methyl group at the 3-position. The synthesis of quinoxalin-2(1H)-one derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For 3-methylquinoxalin-2(1H)-one derivatives, ethyl pyruvate is a common reagent.[3]

For the purpose of this comparative analysis, we will examine the biological activities of the following structurally related compounds, for which quantitative data is available:

  • Compound A: 3-Methylquinoxalin-2(1H)-one: The parent compound without substitution on the benzene ring.

  • Compound B: 6-Chloro-3-methylquinoxalin-2(1H)-one: A derivative with a chloro substitution, providing an insight into the effect of an electron-withdrawing group at the 6-position.

  • Compound C: 6,7-Dichloro-3-methylquinoxalin-2(1H)-one: A di-substituted derivative to understand the impact of multiple halogen substitutions.

Comparative Biological Activity

The following tables summarize the available quantitative data for the selected quinoxalin-2(1H)-one derivatives, focusing on their anticancer and antimicrobial activities.

Anticancer Activity

Quinoxalin-2(1H)-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Quinoxalin-2(1H)-one Derivatives (IC50 in µM)

Compound/DrugHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference
Compound A (3-Methylquinoxalin-2(1H)-one) Data not availableData not availableData not available
Compound B (6-Chloro-3-methylquinoxalin-2(1H)-one derivative) 6.185.11-[4]
Doxorubicin (Reference Drug) 9.277.43-[4]
Sorafenib (Reference Drug) -3.42.2[5]

Note: The data for Compound B is for a derivative with further substitution at the 1-position, as specific data for 6-chloro-3-methylquinoxalin-2(1H)-one was not available.

Antimicrobial Activity

The quinoxalinone scaffold has also been explored for its potential to combat microbial infections. The following table presents the minimum inhibitory concentration (MIC) values of a derivative of 3-methylquinoxalin-2(1H)-one against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of a 3-Methylquinoxalin-2(1H)-one Derivative (MIC in µg/mL)

Microbial StrainCompound DerivativeCiprofloxacin (Reference)Fluconazole (Reference)Reference
Staphylococcus aureusHighly ActiveStandard-[3]
Bacillus subtilisHighly ActiveStandard-[3]
Escherichia coliHighly ActiveStandard-[3]
Pseudomonas aeruginosaHighly ActiveStandard-[3]
Aspergillus nigerModerate Activity-Standard[3]
Candida albicansModerate Activity-Standard[3]

Note: The specific derivative tested was 2-[4-(substituted benziminomethyl)phenoxy]-3-methyl quinoxaline, derived from 3-methylquinoxalin-2(1H)-one.

Experimental Protocols

Synthesis of 3-Methylquinoxalin-2(1H)-one (General Procedure)

A solution of o-phenylenediamine in a suitable solvent (e.g., n-butanol or ethanol) is warmed. To this, a solution of ethyl pyruvate in the same solvent is added with constant stirring. The reaction mixture is then heated for a period, typically around one hour. Upon cooling, the crystalline product, 3-methylquinoxalin-2(1H)-one, separates out and can be collected by filtration, washed, and purified by recrystallization.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin, Sorafenib) for a specified period (e.g., 48 or 72 hours). After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

Bacterial or fungal cultures are uniformly spread on the surface of an appropriate agar medium in petri dishes. Sterile filter paper discs impregnated with known concentrations of the test compounds and standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) are placed on the agar surface. The plates are then incubated under suitable conditions for microbial growth. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc. The minimum inhibitory concentration (MIC) is determined by broth microdilution method.[3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a key signaling pathway often targeted by anticancer quinoxalinone derivatives and a general workflow for their biological evaluation.

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoxalinone Quinoxalinone Derivative Quinoxalinone->RTK Inhibition

Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways often targeted by quinoxalinone-based anticancer agents.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (o-phenylenediamine, ethyl pyruvate) Condensation Condensation Reaction Start->Condensation Purification Purification & Characterization Condensation->Purification Compound Quinoxalinone Derivative Purification->Compound Anticancer Anticancer Assays (e.g., MTT) Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Compound->Antimicrobial Data Data Analysis (IC50 / MIC determination) Anticancer->Data Antimicrobial->Data

Caption: General experimental workflow for the synthesis and biological evaluation of quinoxalinone derivatives.

Conclusion

References

Reproducibility of 7-Methoxy-3-methylquinoxalin-2(1H)-one and its Analogs as Hepatitis C Virus NS3/4A Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Methoxy-3-methylquinoxalin-2(1H)-one and its derivatives as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. The data presented herein is collated from published studies to aid in the evaluation of the reproducibility of findings and to compare the performance of these compounds against various HCV genotypes and drug-resistant variants.

Introduction

The Hepatitis C virus NS3/4A serine protease is a crucial enzyme for viral replication and a primary target for direct-acting antiviral (DAA) therapies.[1][2] The protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for the virus's life cycle.[1][2] Furthermore, NS3/4A plays a role in immune evasion by cleaving key host adaptor proteins, MAVS and TRIF, which are involved in the innate immune response to viral infections.[3][4] Quinoxaline-based compounds have emerged as a promising class of NS3/4A inhibitors. This guide focuses on derivatives of this compound, examining how modifications to the quinoxaline scaffold impact their inhibitory activity and resistance profile.

Comparative Performance Data

The following tables summarize the in vitro enzymatic inhibition (Ki) and cellular antiviral activity (EC50) of 7-methoxy-3-methylquinoxaline-containing inhibitors and their analogs against wild-type (WT) and resistant HCV strains. The data is extracted from studies on linear and macrocyclic HCV NS3/4A protease inhibitors.[5][6] Small hydrophobic groups at the 3-position of the P2 quinoxaline moiety have been shown to be preferable for maintaining potency against resistant variants.[5][6][7]

Table 1: Enzymatic Inhibition (Ki, nM) of Linear P2-Quinoxaline Inhibitors [5]

Compound IDP2 Quinoxaline Substituent (R)WT Ki (nM)R155K Ki (nM)D168A Ki (nM)
11a -CH3 1.2 ± 0.1 2.2 ± 0.1 3.8 ± 0.2
11b-CH2CH31.8 ± 0.13.5 ± 0.17.9 ± 0.3
11c-CH(CH3)218 ± 1140 ± 10>1000
11d-CF31.5 ± 0.12.8 ± 0.15.5 ± 0.2

Table 2: Antiviral Activity (EC50, nM) in HCV Replicon Assays [5][6]

Compound IDP2 Quinoxaline Substituent (R)WT EC50 (nM)R155K EC50 (nM)A156T EC50 (nM)D168A EC50 (nM)
Analogue with -CH3 -CH3 24 35 73 58
Analogue with -CH2CH3-CH2CH3315112089
Analogue with -CH(CH3)2-CH(CH3)2250890>1000>1000
Analogue with -CF3-CF30.9-104.7

Note: The compound IDs and specific analogue structures in the tables are based on the provided literature. The "Analogue with -CH3" corresponds to a compound containing the this compound moiety.

Experimental Protocols

HCV NS3/4A Enzymatic Inhibition Assay

This protocol outlines a typical method for determining the enzymatic inhibition of HCV NS3/4A protease by test compounds.[8]

  • Reagents and Materials:

    • Recombinant HCV NS3/4A protease (wild-type or mutant)

    • Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(N-2-aminoethyl)-K(Dabcyl)-NH2)

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.

    • Test compounds dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • The test compound is serially diluted in DMSO and then diluted in assay buffer.

    • A solution of the NS3/4A protease is prepared in the assay buffer.

    • In the microplate wells, add the test compound solution.

    • Add the enzyme solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Monitor the fluorescence signal continuously for a set period (e.g., 60 minutes) using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 500 nm).

    • The initial reaction velocities are calculated from the linear portion of the fluorescence progress curves.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

    • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

HCV Replicon Cell-Based Assay

This assay measures the antiviral activity of compounds in a cellular context.[5][6][9]

  • Reagents and Materials:

    • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

    • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection).

    • Test compounds dissolved in DMSO.

    • 96-well cell culture plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the HCV replicon-containing Huh-7 cells in 96-well plates and incubate overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo).

    • The EC50 values (concentration at which 50% of viral replication is inhibited) are calculated by normalizing the luciferase signal to the cell viability data and fitting the results to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of HCV NS3/4A protease and a general workflow for inhibitor screening.

hcv_polyprotein_processing polyprotein HCV Polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage ns3 NS3 ns3_4a->ns3 ns4a NS4A ns3_4a->ns4a ns4b NS4B ns3_4a->ns4b ns5a NS5A ns3_4a->ns5a ns5b NS5B ns3_4a->ns5b inhibitor Quinoxaline Inhibitor inhibitor->ns3_4a Inhibition

Caption: HCV Polyprotein Processing by NS3/4A Protease and Inhibition.

immune_evasion_pathway cluster_virus HCV Infection cluster_host Host Cell hcv_rna Viral RNA ns3_4a NS3/4A Protease hcv_rna->ns3_4a rig_i RIG-I hcv_rna->rig_i Sensed by tlr3 TLR3 hcv_rna->tlr3 Sensed by mavs MAVS ns3_4a->mavs Cleavage trif TRIF ns3_4a->trif Cleavage rig_i->mavs Activates irf3 IRF3/NF-κB mavs->irf3 Activates tlr3->trif Activates trif->irf3 Activates ifn Interferon Response irf3->ifn Induces inhibitor Quinoxaline Inhibitor inhibitor->ns3_4a Inhibition

Caption: HCV NS3/4A-mediated Evasion of Innate Immunity.

experimental_workflow start Start: Library of Quinoxaline Analogs enzymatic_assay Enzymatic Inhibition Assay (Determine Ki) start->enzymatic_assay cell_based_assay HCV Replicon Assay (Determine EC50) enzymatic_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design end End: Identification of Potent Inhibitors lead_optimization->end

Caption: Workflow for Screening and Optimization of HCV Protease Inhibitors.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-3-methylquinoxalin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-Methoxy-3-methylquinoxalin-2(1H)-one analogs, with a focus on their anticancer properties. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate the rational design and development of novel therapeutic agents based on this promising chemical core.

Comparative Analysis of Biological Activity

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinoxalinone core and its appended moieties. The primary mechanism of action for many of these potent compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights

A key determinant of the antiproliferative activity of these analogs is the substituent at the N4-position of the quinoxalinone ring. Research has shown that the introduction of a 4-(2-substituted quinazolin-4-yl) moiety at this position leads to compounds with potent antitumor effects. The 7-methoxy group on the quinoxalinone ring is also considered crucial for activity.

Further SAR studies have revealed that:

  • Substitution on the Quinazoline Ring: The nature of the substituent at the 2-position of the quinazoline ring plays a critical role in modulating the anticancer potency.

  • Alkylamino vs. Alkoxy and Arylamino Groups: Linear alkylamino substituents at the 2-position of the quinazoline ring are generally more favorable for high antiproliferative activity compared to alkoxy and arylamino groups.

The following table summarizes the in vitro cytotoxic activity (GI50) of a series of 4-(2-substituted quinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one analogs against a panel of human tumor cell lines.

Compound IDR Group (at quinazoline-2-position)Mean GI50 (nM)
1 -CH31.5 - 1.7
2 -NH(CH2)2CH30.54 - 10.6
3 -OCH2CH3Less Potent
4 -NH-phenylLess Potent

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key biological assays are provided below.

Synthesis of 4-(2-Substituted quinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one Analogs

A general synthetic route involves the condensation of 4-amino-7-methoxy-3-methylquinoxalin-2(1H)-one with a 2-substituted-4-chloroquinazoline. The reaction is typically carried out in a suitable solvent such as DMF or isopropanol, often in the presence of a base like triethylamine or potassium carbonate, and may require heating. The resulting products can be purified by column chromatography or recrystallization.

In Vitro Antiproliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

This assay measures the ability of compounds to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., >99% pure bovine tubulin), GTP, and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Control reactions should include a vehicle control (e.g., DMSO), a known tubulin polymerization inhibitor (e.g., nocodazole), and a known tubulin polymerization stabilizer (e.g., paclitaxel).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) using a temperature-controlled spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified period (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Visualizing the Mechanism of Action

To illustrate the biological processes affected by these quinoxalinone analogs, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt_assay MTT Assay (Antiproliferative Activity) characterization->mtt_assay tubulin_assay Tubulin Polymerization Assay (Mechanism of Action) mtt_assay->tubulin_assay Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle Confirm Mechanism sar_analysis Structure-Activity Relationship Analysis cell_cycle->sar_analysis

Caption: Experimental workflow for the evaluation of quinoxalinone analogs.

The primary mechanism of action for these compounds involves the disruption of microtubule dynamics, which in turn triggers a cascade of downstream signaling events leading to apoptosis. One such pathway involves the activation of the NF-κB signaling pathway, which can upregulate the expression of the death receptor Fas.

apoptosis_pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome drug This compound Analog tubulin Inhibition of Tubulin Polymerization drug->tubulin microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Cell Cycle Arrest microtubule->g2m_arrest nfkb NF-κB Activation microtubule->nfkb fas Fas Receptor (Fas) Upregulation nfkb->fas fasl Fas Ligand (FasL) Upregulation fasl->fas disc Death-Inducing Signaling Complex (DISC) Formation fas->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathway induced by tubulin polymerization inhibition.

Benchmarking 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Comparative Guide to Standard Inhibitors for Two Potential Targets

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of standard inhibitors for two potential biological targets of 7-Methoxy-3-methylquinoxalin-2(1H)-one: Monoamine Oxidase A (MAO-A) and Hepatitis C Virus (HCV) NS3/4A protease. While direct experimental data for this compound is not currently available in the public domain, its structural similarity to known inhibitors of these enzymes suggests its potential as a modulator of their activity. This document aims to provide the necessary context for its evaluation by summarizing the performance of established inhibitors and detailing the experimental protocols for activity assessment.

Potential Target 1: Monoamine Oxidase A (MAO-A)

Quinoxaline derivatives have been identified as a promising scaffold for the development of MAO-A inhibitors, which are established therapeutic agents for the treatment of depression and anxiety disorders.[1][2] MAO-A is a key enzyme in the metabolic degradation of monoamine neurotransmitters such as serotonin and norepinephrine.[3] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, thereby exerting an antidepressant effect.

Comparative Data of Standard MAO-A Inhibitors

The following table summarizes the inhibitory potency (IC50) of well-established MAO-A inhibitors. This data provides a benchmark for the potential efficacy of novel compounds like this compound.

Standard InhibitorType of InhibitionIC50 (MAO-A)Reference
Moclobemide Reversible, Selective~10 µM (rat brain homogenates)[4]
Phenelzine Irreversible, Non-selectivePotent (requires >80% inhibition for efficacy)[5]
Clorgyline Irreversible, SelectiveNot specified[1]
Experimental Protocol: In Vitro MAO-A Inhibition Assay

A common and reliable method for determining the MAO-A inhibitory activity of a compound is the kynuramine assay.[2][3][6][7]

Principle:

This assay measures the enzymatic activity of MAO-A by monitoring the conversion of the substrate, kynuramine, into 4-hydroxyquinoline. The formation of 4-hydroxyquinoline can be detected either spectrophotometrically or fluorometrically. The inhibitory potential of a test compound is determined by its ability to reduce the rate of 4-hydroxyquinoline formation.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine dihydrobromide (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitors (e.g., Moclobemide, Clorgyline)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates (black or UV-transparent, depending on the detection method)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and standard inhibitors in the chosen solvent. Prepare a working solution of kynuramine in the assay buffer.

  • Assay Setup: To each well of the microplate, add the following in order:

    • Potassium phosphate buffer

    • A solution of the test compound or standard inhibitor at various concentrations (a solvent control without inhibitor should also be included).

    • Recombinant human MAO-A enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the kynuramine solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

  • Detection:

    • Fluorometric Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

    • Spectrophotometric Detection: Measure the absorbance of 4-hydroxyquinoline at ~316 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MAO-A activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

MAO_Inhibition cluster_pathway Monoamine Neurotransmitter Metabolism cluster_inhibition Inhibition Monoamine Monoamine Neurotransmitters (e.g., Serotonin, Norepinephrine) MAOA Monoamine Oxidase A (MAO-A) Monoamine->MAOA Metabolism Metabolites Inactive Metabolites MAOA->Metabolites Inhibitor This compound (or Standard Inhibitor) Inhibitor->MAOA Inhibits

Caption: Mechanism of MAO-A inhibition.

MAO_Assay_Workflow start Start reagents Prepare Reagents: - MAO-A Enzyme - Kynuramine (Substrate) - Test Compound/Standard start->reagents setup Assay Setup in 96-well Plate: - Buffer - Inhibitor - Enzyme reagents->setup preincubation Pre-incubate at 37°C setup->preincubation initiate Initiate Reaction with Substrate preincubation->initiate incubation Incubate at 37°C initiate->incubation terminate Terminate Reaction with NaOH incubation->terminate detect Detect 4-Hydroxyquinoline (Fluorescence or Absorbance) terminate->detect analyze Calculate % Inhibition and IC50 detect->analyze end End analyze->end

Caption: Workflow for the in vitro MAO-A inhibition assay.

Potential Target 2: Hepatitis C Virus (HCV) NS3/4A Protease

The 7-methoxy-3-methylquinoxalin-2-yl moiety is a key structural component of several potent macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This enzyme is essential for the replication of the virus, and its inhibition is a clinically validated strategy for the treatment of HCV infection.

Comparative Data of Standard HCV NS3/4A Protease Inhibitors

The following table presents the inhibitory potency (IC50) of several FDA-approved HCV NS3/4A protease inhibitors. These compounds represent the current standard of care and serve as a high benchmark for new potential inhibitors.

Standard InhibitorGenotype CoverageIC50 (Biochemical Assay)Reference
Grazoprevir Pan-genotypic7 pM - 62 pM (Genotypes 1a, 1b, 4)[8]
Glecaprevir Pan-genotypic3.5 nM - 11.3 nM (Genotypes 1-6)[9][10][11][12]
Voxilaprevir Pan-genotypic38 pM - 66 pM (Genotypes 1b, 3a)
Telaprevir Genotype 17 nM (Ki*)[13]
Experimental Protocol: In Vitro HCV NS3/4A Protease FRET Assay

A widely used method for measuring the activity of HCV NS3/4A protease and the potency of its inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[14][15][16][17]

Principle:

This assay utilizes a synthetic peptide substrate that contains a specific cleavage site for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule. In the intact peptide, the fluorescence of the donor is quenched by the nearby acceptor. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET peptide substrate (e.g., containing an NS5A/5B cleavage site)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Standard inhibitors (e.g., Grazoprevir, Glecaprevir)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 0.01% Triton X-100)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and standard inhibitors in DMSO. Prepare a working solution of the FRET substrate in the assay buffer.

  • Assay Setup: To each well of the microplate, add the following:

    • Assay buffer

    • A solution of the test compound or standard inhibitor at various concentrations.

    • Recombinant HCV NS3/4A protease solution.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the FRET substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the specific FRET pair used.

  • Data Analysis: Determine the initial velocity (rate of fluorescence increase) for each reaction. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

HCV_Protease_Inhibition cluster_pathway HCV Polyprotein Processing cluster_inhibition Inhibition Polyprotein HCV Polyprotein NS34A NS3/4A Protease Polyprotein->NS34A Cleavage ViralProteins Mature Viral Proteins NS34A->ViralProteins Inhibitor This compound (or Standard Inhibitor) Inhibitor->NS34A Inhibits

Caption: Role of HCV NS3/4A protease and its inhibition.

HCV_Assay_Workflow start Start reagents Prepare Reagents: - NS3/4A Protease - FRET Substrate - Test Compound/Standard start->reagents setup Assay Setup in Black Plate: - Buffer - Inhibitor - Protease reagents->setup preincubation Pre-incubate at Room Temp. setup->preincubation initiate Initiate Reaction with FRET Substrate preincubation->initiate measure Kinetic Measurement of Fluorescence Increase initiate->measure analyze Calculate Initial Velocity, % Inhibition, and IC50 measure->analyze end End analyze->end

Caption: Workflow for the HCV NS3/4A protease FRET assay.

References

Navigating Quinoxalinone Chemistry: A Comparative Guide to Alternatives for 7-Methoxy-3-methylquinoxalin-2(1H)-one in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery and molecular research, the quinoxalinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among these, 7-Methoxy-3-methylquinoxalin-2(1H)-one has served as a foundational building block in the synthesis of various bioactive molecules. This guide provides a comparative analysis of key alternatives to this compound, focusing on their performance in two major research domains: antiviral therapy, specifically as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, and in oncology as kinase inhibitors.

This publication offers researchers, scientists, and drug development professionals a comprehensive overview of structurally related quinoxalinone derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Quinoxalinone Derivatives in HCV Research

Recent advancements in the development of direct-acting antivirals for Hepatitis C have highlighted the utility of the quinoxalinone moiety in the design of potent NS3/4A protease inhibitors. A key study in this area provides a direct comparison of macrocyclic inhibitors incorporating a 7-methoxy-3-methylquinoxaline group versus those with a 6-methoxy-3-(trifluoromethyl)quinoxaline group. The latter has been identified as a promising alternative, demonstrating comparable or enhanced potency against both wild-type and drug-resistant HCV variants.

Table 1: Comparative Antiviral Activity of P1-P3 Macrocyclic HCV NS3/4A Protease Inhibitors

Compound IDP2 Quinoxaline MoietyHCV Replicon GenotypeEC50 (nM)
Compound 2 7-methoxy-3-methylquinoxalineGT1b (Wild-Type)0.33
GT1a (A156T variant)9.65
Compound 3 6-methoxy-3-(trifluoromethyl)quinoxalineGT1b (Wild-Type)0.21
GT1a (A156T variant)12

Data synthesized from a study on quinoxaline-based P1–P3 macrocyclic NS3/4A protease inhibitors.[1][2][3]

The data indicates that while both scaffolds yield highly potent inhibitors, the 6-methoxy-3-(trifluoromethyl)quinoxaline derivative (Compound 3) shows slightly improved activity against the wild-type virus.[1] Although its potency against the A156T drug-resistant variant is marginally lower than the 7-methoxy-3-methylquinoxaline-containing compound (Compound 2), both maintain significant activity, underscoring the potential of these alternatives in overcoming drug resistance.[1]

Quinoxalinone Derivatives as Kinase Inhibitors in Oncology

Researchers often synthesize a series of analogs with varying substituents on the benzene and pyrazine rings to optimize binding to the ATP-binding pocket of the target kinase. The general experimental workflow for evaluating these alternatives is outlined below.

Experimental Protocols

HCV NS3/4A Protease Enzymatic Inhibition Assay

This protocol outlines a typical procedure for determining the in vitro potency of compounds against the HCV NS3/4A protease.

  • Reagents and Materials:

    • Recombinant HCV NS3/4A protease (genotype 1b)

    • Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(A2pr(Dnp))-NH2)

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.

    • Test compounds dissolved in DMSO.

    • 384-well black assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 100 nL of the compound solutions to the wells of the 384-well plate.

    • Add 10 µL of the NS3/4A protease solution (e.g., 2 nM final concentration) in assay buffer to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., 200 nM final concentration) in assay buffer.

    • Monitor the fluorescence signal (e.g., excitation at 355 nm, emission at 500 nm) kinetically for 30 minutes at 30°C.

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

HCV Replicon Cell-Based Assay

This protocol describes the evaluation of antiviral activity in a cellular context using a luciferase-based HCV replicon system.[4]

  • Cell Line and Reagents:

    • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.

    • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% non-essential amino acids, and G418 for selection.

    • Test compounds dissolved in DMSO.

    • 96-well white, clear-bottom assay plates.

    • Luciferase assay reagent (e.g., Bright-Glo).

    • Luminometer.

  • Procedure:

    • Seed the HCV replicon cells into 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the diluted compounds to the cells and incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • Remove the culture medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.

    • Add the luciferase substrate and measure the luminescence using a plate reader.

    • EC50 values are calculated by plotting the percentage of luciferase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro EGFR Kinase Inhibition Assay

This is a representative protocol for assessing the inhibitory activity of quinoxalinone derivatives against EGFR.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain.

    • Poly(Glu, Tyr) 4:1 as a substrate.

    • ATP.

    • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Test compounds dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • White 96-well assay plates.

    • Luminometer.

  • Procedure:

    • Add test compounds at various concentrations to the wells of a 96-well plate.

    • Add the EGFR enzyme and substrate to the wells.

    • Initiate the kinase reaction by adding ATP (e.g., 10 µM final concentration).

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system as per the manufacturer's protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then quantified in a luciferase-based reaction.

    • Measure the luminescence signal.

    • Calculate IC50 values from the dose-response curves.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the compounds against cancer cell lines.[5]

  • Cell Lines and Reagents:

    • Human cancer cell line (e.g., A549, a non-small cell lung cancer line).

    • Cell Culture Medium: RPMI-1640 with 10% FBS.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the therapeutic targets and experimental designs, the following diagrams illustrate the HCV NS3/4A protease inhibition mechanism and a general workflow for screening kinase inhibitors.

hcv_protease_inhibition polyprotein HCV Polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage viral_proteins Mature Viral Proteins ns3_4a->viral_proteins replication Viral Replication viral_proteins->replication inhibitor Quinoxalinone-based Inhibitor inhibitor->ns3_4a Inhibition

Caption: Mechanism of HCV NS3/4A Protease Inhibition.

kinase_inhibitor_screening cluster_0 In Vitro Assay cluster_1 Cell-Based Assay kinase Recombinant Kinase (e.g., EGFR) phospho_substrate Phosphorylated Substrate kinase->phospho_substrate atp ATP atp->phospho_substrate substrate Substrate substrate->phospho_substrate inhibitor Quinoxalinone Alternative inhibitor->kinase Inhibition detection Signal Detection (Luminescence) phospho_substrate->detection cell_line Cancer Cell Line (e.g., A549) cell_viability Cell Viability Assay (e.g., MTT) cell_line->cell_viability cell_inhibitor Quinoxalinone Alternative cell_inhibitor->cell_line Treatment cytotoxicity Measure Cytotoxicity (IC50) cell_viability->cytotoxicity

Caption: Workflow for Screening Quinoxalinone-based Kinase Inhibitors.

References

Statistical Validation of 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential therapeutic performance of 7-Methoxy-3-methylquinoxalin-2(1H)-one and its derivatives against established anticancer and antimicrobial agents. This analysis is supported by available experimental data for structurally related compounds and outlines detailed protocols for validation.

While direct experimental validation of this compound is not extensively available in current literature, its chemical scaffold is a core component of a class of highly active anti-cancer compounds. This guide leverages data from a potent derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, to statistically frame the potential efficacy of the parent compound and provide a roadmap for its experimental validation. Quinoxalinone derivatives, as a class, are recognized for their broad spectrum of biological activities, including roles as anticancer, antimicrobial, and enzyme-inhibiting agents[1][2].

Comparative Anticancer Activity

The quinoxalinone scaffold is integral to numerous compounds investigated for their anticancer properties. Research into a closely related derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant antitumor activity. This derivative was shown to inhibit tumor growth by 62% in mice at a low dosage of 1.0 mg/kg and displayed exceptionally high antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 (Growth Inhibition 50) values in the sub-nanomolar range (as low as the 10⁻¹⁰ M level)[1][2]. This suggests that the this compound core is a promising pharmacophore for the development of potent anticancer agents.

The proposed mechanism of action for this class of compounds includes the disruption of tumor vasculature and inhibition of tubulin polymerization[1].

Table 1: Comparative in vitro Anticancer Activity

CompoundCancer Cell LineIC50/GI50 (µM)Mechanism of Action
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Derivative) Various Human Cancer Cell LinesSub-nanomolar (10⁻⁴ µM)Tubulin Polymerization Inhibitor, Tumor-Vascular Disrupting Agent[1][2]
Doxorubicin (Standard) A549 (Lung)0.13 - 2Topoisomerase II Inhibitor
HCT116 (Colon)9.27Topoisomerase II Inhibitor
MCF-7 (Breast)2.5 - 7.43Topoisomerase II Inhibitor
HepG2 (Liver)12.18Topoisomerase II Inhibitor

Note: Data for the quinoxalinone derivative is presented as GI50, while data for Doxorubicin is presented as IC50. Both metrics represent the concentration required to inhibit 50% of cellular growth or viability.

Comparative Antimicrobial Activity

Quinoxalinone derivatives have also been explored for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for this compound is not available, various other quinoxalinone derivatives have shown promising activity against a range of bacterial strains.

Table 2: Comparative in vitro Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
Quinoxalin-2(1H)-one Derivatives (General) Staphylococcus aureus0.97 - 62.5
Escherichia coli7.81 - 62.5
Ciprofloxacin (Standard) Staphylococcus aureus0.6
Escherichia coli0.013 - 0.08
Pseudomonas aeruginosa0.15

Experimental Protocols for Validation

To facilitate further research and validation of this compound, detailed protocols for key experiments are provided below.

Anticancer Activity Assays

1. Cell Viability (MTT) Assay

This assay determines the concentration of the compound that inhibits 50% of cell growth (IC50).

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Data Analysis: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. The IC50 value is calculated from the dose-response curve.

2. Tubulin Polymerization Assay

This assay assesses the compound's ability to interfere with microtubule formation.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared.

  • Compound Addition: this compound is added to the reaction mixture.

  • Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C.

  • Controls: Paclitaxel (promotes polymerization) and vinblastine (inhibits polymerization) are used as positive controls.

3. Topoisomerase II Inhibition Assay

This assay determines if the compound inhibits the activity of topoisomerase II, a key enzyme in DNA replication.

  • Reaction Setup: A reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound is prepared.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Analysis: The different forms of DNA (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis and visualized with a DNA stain. Inhibition is observed as a decrease in the amount of relaxed DNA.

Antimicrobial Activity Assay

1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth medium.

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by quinoxalinone derivatives and a general workflow for their biological evaluation.

anticancer_pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition PI3K/mTOR Pathway PI3K/mTOR Pathway This compound->PI3K/mTOR Pathway Inhibition Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Dynamics->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Cell Proliferation Cell Proliferation PI3K/mTOR Pathway->Cell Proliferation Inhibition DNA Replication DNA Replication Topoisomerase II->DNA Replication Inhibition DNA Replication->Cell Proliferation Inhibition Cell Proliferation->Apoptosis

Caption: Potential anticancer signaling pathways targeted by this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis Anticancer Screening Anticancer Screening (MTT Assay) Synthesis->Anticancer Screening Mechanism of Action Studies Mechanism of Action (Tubulin, Topo II, PI3K/mTOR) Anticancer Screening->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Animal Models Xenograft Models Lead Optimization->Animal Models Toxicity Studies Toxicity Studies Animal Models->Toxicity Studies Clinical Trials Clinical Trials Toxicity Studies->Clinical Trials

References

Safety Operating Guide

Safe Disposal of 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 7-Methoxy-3-methylquinoxalin-2(1H)-one, ensuring compliance with general laboratory safety standards.

Compound Information:

  • Name: this compound

  • CAS Number: 117237-99-7[1]

  • Molecular Formula: C₁₀H₁₀N₂O₂[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with institutional guidelines and local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: A laboratory chemical is considered waste when it is no longer intended for use.[4]

  • Container Selection:

    • Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.

    • The container must be in good condition, free from leaks or cracks, and have a secure, screw-on cap.[5]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly write the full chemical name: "this compound" and its approximate quantity. Do not use abbreviations.[4]

    • Include the date when the first particle of waste is added to the container.

  • Waste Accumulation:

    • Solid Waste: Place the solid this compound directly into the labeled hazardous waste container.

    • Contaminated Labware: Items such as gloves, weigh boats, or absorbent paper that are contaminated with the compound should be considered hazardous waste. These items must be double-bagged in clear plastic bags, sealed, and labeled with the chemical constituent before being placed in the designated solid waste container.[6] Do not mix solid waste with liquid waste.[6]

  • Storage:

    • Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) that is near the point of generation and under the control of laboratory personnel.[6][7]

    • Ensure the container is kept closed at all times, except when adding waste.[4]

    • Segregate this waste from incompatible materials, such as strong oxidizing agents.

  • Disposal Request:

    • Once the container is full (no more than 90% capacity) or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8]

Disposal of Empty Containers

Chemical containers that held this compound must be decontaminated before being discarded.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[4]

  • Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for liquids.

  • Final Disposal: After triple-rinsing and air-drying in a ventilated area, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular trash or recycling.[3][4]

Data Presentation: Hazardous Waste Accumulation Limits

The following table summarizes general quantitative limits for hazardous waste storage in a Satellite Accumulation Area, as stipulated by many regulatory bodies.

Waste CategoryMaximum Volume/Weight AllowedTime Limit for Removal (Once Limit is Reached)
General Hazardous Waste 55 gallonsWithin 3 calendar days
Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)Within 3 calendar days

Note: While this compound is not explicitly on the EPA's P-list, it is best practice to manage waste accumulation diligently to minimize risk.[7]

Mandatory Visualizations

Disposal Workflow for this compound

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_contaminated Contaminated Waste Stream cluster_container Empty Container Stream cluster_final Final Disposal start Start: Unused/Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_container Select & Label Compatible Solid Waste Container waste_type->solid_container Pure Solid or Expired Chemical double_bag Double-bag Contaminated Labware (Gloves, Wipes, etc.) waste_type->double_bag Contaminated Labware triple_rinse Triple-Rinse with Appropriate Solvent waste_type->triple_rinse Empty Original Container collect_solid Place Solid Chemical Waste into Container solid_container->collect_solid store_saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_saa label_bag Label Bag with Chemical Name double_bag->label_bag collect_contaminated Place Bagged Waste into Solid Waste Container label_bag->collect_contaminated collect_contaminated->store_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container in Trash triple_rinse->dispose_container ehs_pickup Arrange for Pickup by EHS or Licensed Disposal Service store_saa->ehs_pickup

References

Personal protective equipment for handling 7-Methoxy-3-methylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 7-Methoxy-3-methylquinoxalin-2(1H)-one, ensuring laboratory safety and operational integrity.

This document provides crucial safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of the parent compound, quinoxaline, and general best practices for handling potentially hazardous research chemicals. Quinoxaline derivatives are known to be harmful if swallowed, cause skin and eye irritation, may cause respiratory irritation, and are suspected of causing cancer. Therefore, a cautious approach is paramount.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This selection is based on the potential hazards of quinoxalinone derivatives and is designed to provide a robust barrier against exposure.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be chemical splash-proof and meet ANSI Z87.1 standards.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement. Double gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatMust be a long-sleeved, buttoned coat. A Nomex® lab coat should be considered if working with flammable solvents.
Full-Body SuitRecommended for large-scale operations or when significant dust generation is unavoidable.
Respiratory Protection N95 RespiratorRequired when handling the powder outside of a certified chemical fume hood or other ventilated enclosure.
Footwear Closed-toe ShoesMust cover the entire foot.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receiving the compound to its final disposal.

operational_workflow Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe Prepare for Experiment fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving decontaminate Decontaminate Glassware and Surfaces dissolving->decontaminate After Experiment segregate Segregate Waste decontaminate->segregate label_waste Label Waste Container segregate->label_waste dispose Dispose via Certified Hazardous Waste Vendor label_waste->dispose

Operational Workflow Diagram

Experimental Protocols

Adherence to strict protocols is critical for safety and experimental reproducibility.

Protocol for Weighing Solid this compound:

  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.

  • PPE: Don all required personal protective equipment as detailed in the table above.

  • Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer: Carefully transfer the desired amount of the solid compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.

  • Clean-up: Close the stock container tightly. Clean any minor spills within the fume hood immediately using appropriate methods.

  • Documentation: Record the exact weight of the compound.

Protocol for Waste Disposal:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.[1][2]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[1][3]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[1][2]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste contractor. Never pour chemical waste down the drain.[2][4]

By implementing these safety measures and operational plans, researchers can confidently and safely work with this compound, ensuring the well-being of all laboratory personnel and the integrity of their research.

References

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